GB1490
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H15Cl2FN4O4S2 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(3,5-dichloro-4-fluorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(1,3-thiazol-2-yl)triazol-1-yl]oxane-3,5-diol |
InChI |
InChI=1S/C17H15Cl2FN4O4S2/c18-8-3-7(4-9(19)12(8)20)30-17-15(27)13(14(26)11(6-25)28-17)24-5-10(22-23-24)16-21-1-2-29-16/h1-5,11,13-15,17,25-27H,6H2/t11-,13+,14+,15-,17-/m1/s1 |
InChI Key |
QJQNWNOQNZZJCB-YNIRGQLTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of GB1490: A Technical Guide to a Novel Galectin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1490 is a novel, orally active small molecule inhibitor of galectin-1, a β-galactoside-binding lectin implicated in a variety of pathological processes, including cancer progression and immune evasion. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Direct Target Binding and Selectivity
The primary mechanism of action of this compound is its direct binding to galectin-1. X-ray crystallography studies have revealed that this compound binds to the carbohydrate recognition domain (CRD) of galectin-1 in a single conformation.[1] This binding is competitive with the natural glycan ligands of galectin-1.
Binding Affinity and Selectivity
This compound exhibits high affinity for galectin-1 and selectivity over other galectins, such as galectin-3. The dissociation constants (Kd) for this compound have been determined through in vitro binding assays.
| Target | Dissociation Constant (Kd) | Reference |
| Galectin-1 | 0.4 µM | [1][2] |
| Galectin-3 | 2.7 µM | [1][2] |
Cellular Mechanism of Action: Reversal of Galectin-1-Induced Apoptosis
A key cellular effect of this compound is its ability to reverse galectin-1-induced apoptosis of T-lymphocytes.[1] Galectin-1 secreted by tumor cells can induce apoptosis in activated T cells, representing a significant mechanism of immune evasion. By inhibiting galectin-1, this compound can protect T cells from this apoptotic pathway.
The Galectin-1-Induced Apoptotic Pathway
In Jurkat T-cells, a widely used model for T-lymphocyte apoptosis, galectin-1 induces apoptosis through the extrinsic, or death receptor, pathway.[3] This process is initiated by the binding of galectin-1 to glycosylated receptors on the T-cell surface, with the Fas receptor (Apo-1/CD95) being a key target.[3] This interaction leads to the recruitment of adaptor proteins and the subsequent activation of an enzymatic cascade involving caspase-8 and caspase-3, ultimately resulting in programmed cell death.[3]
Figure 1: Galectin-1-induced extrinsic apoptosis pathway in T-lymphocytes.
This compound's Role in Apoptosis Reversal
This compound, by binding to galectin-1, prevents its interaction with the Fas receptor on T-cells. This inhibition blocks the initiation of the downstream caspase cascade, thereby rescuing the T-cells from apoptosis.
Figure 2: Inhibitory action of this compound on the galectin-1-mediated apoptosis pathway.
Putative Downstream Signaling Pathway Modulation
While direct studies on this compound's impact on downstream signaling are emerging, evidence from other galectin-1 inhibitors and related research suggests a role for galectin-1 in modulating the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[4] Galectin-1 has been shown to stabilize active H-Ras at the plasma membrane, which is crucial for the activation of the downstream Raf-MEK-ERK cascade that promotes cell proliferation and survival.[4] Inhibition of galectin-1 has been demonstrated to disrupt this process.[5][6]
Figure 3: Putative role of galectin-1 in the Ras-Raf-MEK-ERK signaling pathway.
Pharmacokinetics
Preclinical studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability.
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F%) | >99% | Mouse | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action.
Galectin-1 Binding Assay (Surface Plasmon Resonance - a typical method)
Figure 4: General workflow for a Surface Plasmon Resonance (SPR) binding assay.
Methodology:
-
Immobilization: Recombinant human galectin-1 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) is prepared.
-
Binding Measurement: The this compound dilutions are injected over the sensor surface, and the association and dissociation are monitored in real-time by measuring the change in resonance units.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Jurkat T-cell Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining with Flow Cytometry)
Methodology:
-
Cell Culture: Jurkat T-cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Induction of Apoptosis: Cells are treated with recombinant human galectin-1 in the presence and absence of varying concentrations of this compound. A positive control for apoptosis (e.g., staurosporine) and a vehicle control are included.
-
Staining: After the incubation period, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the effect of this compound on galectin-1-induced apoptosis.
Conclusion
This compound is a potent and selective inhibitor of galectin-1 with a well-defined mechanism of action centered on its direct binding to the carbohydrate recognition domain of galectin-1. This action effectively reverses galectin-1-induced apoptosis in T-lymphocytes, a key process in tumor immune evasion. Furthermore, based on the known functions of galectin-1, this compound is predicted to modulate pro-survival signaling pathways such as the Ras-Raf-MEK-ERK cascade. With its high oral bioavailability, this compound represents a promising therapeutic candidate for further investigation in oncology and other diseases where galectin-1 is a key driver.
References
- 1. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Galectin-1 Inhibitor Discovered through One-Bead-Two-Compounds Library Potentiates the Anti-tumor Effects of Paclitaxel in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Inhibition of Galectin-1 Sensitizes HRAS-driven Tumor Growth to Rapamycin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
GB1490: A Technical Guide to a Selective, Orally Bioavailable Galectin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GB1490, a novel, selective, and orally active inhibitor of galectin-1. The information compiled herein is based on preclinical data and is intended to inform research and drug development efforts targeting galectin-1-mediated pathologies.
Executive Summary
Galectin-1 is a β-galactoside-binding protein implicated in a range of pathological processes, including cancer progression, immune evasion, and fibrosis. Its role in inducing T-cell apoptosis makes it a compelling target for therapeutic intervention. This compound is a thiazole-containing α-d-galactopyranoside developed as a glycomimetic inhibitor that specifically targets the carbohydrate recognition domain (CRD) of galectin-1. Preclinical studies demonstrate that this compound exhibits favorable selectivity for galectin-1 over other galectins and possesses excellent oral bioavailability, positioning it as a valuable tool compound for preclinical research and a potential starting point for further drug development.
Biochemical and Biophysical Characterization
This compound was engineered from a series of galectin-3-selective α-d-thiogalactosides by replacing a six-membered aryl-triazolyl substituent with a five-membered thiazole (B1198619) heterocycle, which significantly shifted its selectivity profile towards galectin-1.[1][2]
Binding Affinity and Selectivity
This compound demonstrates a high affinity for human galectin-1 with a dissociation constant (Kd) in the sub-micromolar range. Its selectivity for galectin-1 was evaluated against a panel of other human galectins, revealing a preference ranging from 6- to 320-fold.[1][2]
Table 1: this compound Binding Affinity and Selectivity
| Target | Dissociation Constant (Kd) | Selectivity vs. Galectin-1 (Fold) |
| Human Galectin-1 | 0.4 µM | 1x |
| Mouse Galectin-1 | 0.23 µM | 1.7x |
| Human Galectin-3 | 2.7 µM | 6.8x |
| Other Human Galectins | Not Publicly Available | 6 - 320x |
Data sourced from publicly available abstracts and vendor information.[1][2][3] Detailed Kd values for other galectins in the screening panel are not available in the cited literature.
Mechanism of Action
X-ray crystallography studies have confirmed that this compound binds directly to the carbohydrate recognition domain (CRD) of galectin-1.[1][2] By occupying this binding site, this compound competitively inhibits the interaction between galectin-1 and its natural glycan ligands on the surface of cells, thereby blocking its downstream signaling functions, such as the induction of T-cell apoptosis.
References
- 1. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of Selective and Orally Available Galectinâ1 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 3. Galectin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
The role of GB1490 in inhibiting galectin-1-induced apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-1, a β-galactoside-binding lectin, plays a critical role in various physiological and pathological processes, including immune regulation, inflammation, and cancer progression. One of its key functions is the induction of apoptosis, or programmed cell death, in activated T cells, which contributes to tumor immune evasion. The development of galectin-1 inhibitors is therefore a promising therapeutic strategy for various diseases, particularly cancer. This technical guide focuses on GB1490, a novel and orally active small molecule inhibitor of galectin-1, and its role in preventing galectin-1-induced apoptosis.
This compound: A Profile
This compound is an α-D-galactopyranoside derivative identified as a potent and selective inhibitor of galectin-1. It exhibits high oral bioavailability, making it a promising candidate for clinical development.
Quantitative Data on this compound and Related Inhibitors
The following tables summarize the key quantitative data for this compound and a related, more potent derivative, GB1908.
| Compound | Target | Binding Affinity (Kd) | Reference |
| This compound | Galectin-1 | 0.4 µM | [1][2][3] |
| Galectin-3 | 2.7 µM | [1][2][3] | |
| GB1908 | Galectin-1 | 0.057 µM | [4][5] |
| Galectin-3 | 6.0 µM | [4][5] |
Table 1: Binding Affinities of this compound and GB1908 for Galectin-1 and Galectin-3.
| Compound | Cell Line | Assay | Potency (IC50) | Reference |
| This compound | Jurkat | Galectin-1-induced apoptosis | Low µM concentrations | [2] |
| GB1908 | Jurkat | Galectin-1-induced apoptosis | 850 nM | [4][5] |
Table 2: In Vitro Potency of this compound and GB1908 in Inhibiting Galectin-1-Induced Apoptosis.
The Role of Galectin-1 in Apoptosis Induction
Galectin-1 triggers apoptosis in T cells through a complex signaling cascade involving both extrinsic and intrinsic pathways. Extracellular galectin-1 binds to specific glycoproteins on the T cell surface, such as CD7, CD43, and CD45, initiating a series of intracellular events.[6][7] This can lead to the activation of caspase-8 and the extrinsic apoptosis pathway.[8] Furthermore, galectin-1 can induce the release of cytochrome c from the mitochondria, activating the intrinsic apoptosis pathway.[8] The convergence of these pathways on effector caspases, such as caspase-3, ultimately leads to the execution of the apoptotic program.[6][9]
Figure 1: Simplified signaling pathway of galectin-1-induced T-cell apoptosis.
This compound in Action: Inhibiting Apoptosis
This compound exerts its anti-apoptotic effect by directly binding to galectin-1, preventing its interaction with the cell surface receptors on T cells. This blockade effectively shuts down the downstream signaling cascades that lead to apoptosis.
Figure 2: Mechanism of this compound-mediated inhibition of apoptosis.
Experimental Protocols: Assessing the Inhibition of Galectin-1-Induced Apoptosis
The following is a generalized protocol for evaluating the efficacy of this compound in inhibiting galectin-1-induced apoptosis in a T-cell line, such as Jurkat cells.
Materials
-
Jurkat T cells
-
Recombinant human galectin-1
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium (B1200493) Iodide (PI)
-
Flow cytometer
Experimental Workflow
Figure 3: Experimental workflow for apoptosis inhibition assay.
Detailed Method
-
Cell Culture: Maintain Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment with this compound: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well. Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour prior to galectin-1 addition. Include a vehicle control (e.g., DMSO).
-
Induction of Apoptosis: Add a predetermined optimal concentration of recombinant human galectin-1 to the wells to induce apoptosis. A typical concentration ranges from 10 to 20 µM. Include a negative control group without galectin-1.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Apoptosis Detection:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition. Plot the percentage of apoptosis against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50) value.
Conclusion and Future Directions
This compound has emerged as a promising inhibitor of galectin-1, effectively reversing galectin-1-induced apoptosis in T cells. Its oral bioavailability and favorable pharmacokinetic profile make it a strong candidate for further preclinical and clinical investigation. Future research should focus on elucidating the detailed in vivo efficacy of this compound in various disease models, particularly in oncology, and exploring its potential in combination therapies to enhance anti-tumor immunity. The development of even more potent derivatives, such as GB1908, further underscores the therapeutic potential of targeting the galectin-1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galectin-1 induced activation of the mitochondrial apoptotic pathway: evidence for a connection between death-receptor and mitochondrial pathways in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Binding Dynamics of GB1490 with Galectin-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of GB1490, a potent and selective inhibitor, to galectin-1. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes quantitative binding data, details experimental methodologies, and visualizes the intricate signaling pathways involved.
Core Findings: High-Affinity and Selective Binding
This compound demonstrates a high binding affinity for galectin-1, a key protein implicated in various physiological and pathological processes, including immune regulation and cancer progression. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, has been quantified for both human and mouse galectin-1.
Notably, this compound exhibits selectivity for galectin-1 over other galectin family members, such as galectin-3. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects.
Quantitative Binding Affinity Data
The binding affinity of this compound for galectin-1 has been determined using established biophysical techniques. The following table summarizes the key quantitative data.
| Ligand | Target Protein | Dissociation Constant (Kd) |
| This compound | Human Galectin-1 | 0.4 µM[1][2][3] |
| This compound | Mouse Galectin-1 | 0.23 µM[1] |
| This compound | Human Galectin-3 | 2.7 µM[2][3] |
Experimental Protocols
The determination of the binding affinity of this compound to galectin-1 is primarily achieved through Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) assays. These techniques provide robust and reproducible data on the kinetics and equilibrium of the binding interaction.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. This change in polarization is directly proportional to the extent of binding.
Objective: To determine the dissociation constant (Kd) of this compound for galectin-1 in a competitive binding format.
Materials:
-
Recombinant human or mouse galectin-1
-
A fluorescently labeled high-affinity galectin-1 probe (e.g., a fluorescein-conjugated saccharide)
-
This compound
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)
-
Microplates (black, non-binding surface)
-
Plate reader with fluorescence polarization capabilities
Methodology:
-
Probe-Galectin Binding: A fixed concentration of the fluorescent probe is incubated with increasing concentrations of galectin-1 to determine the optimal protein concentration that yields a significant polarization window.
-
Competitive Binding: A fixed concentration of galectin-1 and the fluorescent probe (determined in the previous step) are incubated with serially diluted concentrations of this compound.
-
Incubation: The reaction is incubated at room temperature to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader.
-
Data Analysis: The decrease in polarization, as this compound displaces the fluorescent probe, is plotted against the concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the bound probe) is determined by fitting the data to a suitable binding model. The Kd can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that measures the binding of an analyte (in this case, this compound) to a ligand (galectin-1) immobilized on a sensor chip in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).
Objective: To determine the kinetic parameters and the dissociation constant (Kd) of the this compound-galectin-1 interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human or mouse galectin-1
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Immobilization: Galectin-1 is immobilized on the sensor chip surface via amine coupling.
-
Binding Analysis: A series of concentrations of this compound in running buffer are injected over the sensor surface.
-
Association and Dissociation Monitoring: The change in the SPR signal (measured in response units, RU) is monitored in real-time during the association (injection) and dissociation (buffer flow) phases.
-
Regeneration: The sensor surface is regenerated between cycles using a suitable regeneration solution to remove the bound this compound.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).
Visualizing the Molecular Interactions and Pathways
To better understand the context of this compound's function, the following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway it modulates.
Caption: Workflow for SPR and FP assays.
This compound has been shown to reverse galectin-1-induced apoptosis in Jurkat T-cells.[3] The following diagram illustrates the signaling pathway initiated by galectin-1 that leads to T-cell apoptosis, a process that can be inhibited by this compound.
Caption: Galectin-1 apoptosis signaling pathway.
Conclusion
This compound is a high-affinity, selective inhibitor of galectin-1. The robust methodologies of fluorescence polarization and surface plasmon resonance have been pivotal in quantifying its binding characteristics. The ability of this compound to inhibit galectin-1-mediated T-cell apoptosis underscores its therapeutic potential. This guide provides a foundational understanding for further research and development of this compound and other galectin-1 inhibitors.
References
- 1. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin-1 induced activation of the mitochondrial apoptotic pathway: evidence for a connection between death-receptor and mitochondrial pathways in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Impact of GB1490 on the Carbohydrate Recognition Domain of Galectin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-1, a β-galactoside-binding lectin, plays a pivotal role in a multitude of physiological and pathological processes, including immune modulation, cell adhesion, and cancer progression. Its biological functions are primarily mediated through its carbohydrate recognition domain (CRD), which facilitates binding to various glycoconjugates on the cell surface and in the extracellular matrix. The development of small molecule inhibitors that specifically target the galectin-1 CRD is a promising therapeutic strategy for various diseases. This technical guide provides an in-depth analysis of GB1490, a novel, orally available inhibitor of galectin-1, focusing on its interaction with the CRD and its functional consequences.
Data Presentation: Quantitative Analysis of this compound Binding
This compound is a potent and selective inhibitor of galectin-1. Its binding affinity has been quantified against a panel of human galectins, demonstrating significant selectivity for galectin-1.
| Galectin Target | Dissociation Constant (Kd) in µM | Selectivity vs. Galectin-1 |
| Galectin-1 | 0.4[1] | 1-fold |
| Galectin-2 | >100 | >250-fold |
| Galectin-3 | 2.7[1] | 6.75-fold |
| Galectin-4 (N-terminal) | 2.5 | 6.25-fold |
| Galectin-4 (C-terminal) | 1.9 | 4.75-fold |
| Galectin-7 | 128 | 320-fold |
| Galectin-8 (N-terminal) | 2.4 | 6-fold |
| Galectin-8 (C-terminal) | 1.9 | 4.75-fold |
| Galectin-9 (N-terminal) | 2.4 | 6-fold |
| Galectin-9 (C-terminal) | 1.1 | 2.75-fold |
Experimental Protocols
Fluorescence Polarization Assay for Binding Affinity
The binding affinities of this compound to various galectins were determined using a fluorescence polarization (FP) assay. This competitive binding assay measures the displacement of a fluorescently labeled probe from the galectin's CRD by the inhibitor.
Materials:
-
Recombinant human galectins
-
Fluorescein-labeled lactoside probe
-
This compound
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Method:
-
A solution of the fluorescent probe (25 nM) and the respective galectin was prepared in the assay buffer. The galectin concentration was optimized for each isoform to achieve a significant polarization signal.
-
This compound was serially diluted to create a range of concentrations.
-
In the microplate, 20 µL of the galectin-probe mixture was added to each well.
-
10 µL of the serially diluted this compound or vehicle control was added to the wells.
-
The plate was incubated at room temperature for 2 hours to reach equilibrium.
-
Fluorescence polarization was measured using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The IC50 values were determined by plotting the change in millipolarization (mP) units against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
-
Kd values were calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
X-ray Crystallography of the Galectin-1:this compound Complex
To elucidate the molecular basis of the interaction, the crystal structure of human galectin-1 in complex with this compound was determined.
Method:
-
Crystallization: Recombinant human galectin-1 was co-crystallized with this compound using the hanging drop vapor diffusion method. Drops containing a 1:1 mixture of the protein-inhibitor solution and the reservoir solution (0.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v ethylene (B1197577) glycol) were equilibrated against the reservoir solution at 20°C.
-
Data Collection: Crystals were cryo-protected using the reservoir solution supplemented with 20% glycerol (B35011) and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined structure of galectin-1 as the search model. The model of this compound was built into the electron density map, and the complex was refined to a high resolution. The final structure revealed that this compound binds in a single conformation within the carbohydrate binding site of galectin-1.
Jurkat Cell Apoptosis Assay
Galectin-1 is known to induce apoptosis in activated T cells, a process that can be inhibited by CRD-targeting compounds. The ability of this compound to reverse galectin-1-induced apoptosis was assessed using Jurkat T cells.
Method:
-
Cell Culture: Jurkat E6-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Apoptosis Induction: Cells were seeded in 96-well plates and treated with recombinant human galectin-1 (3 µM) in the presence or absence of varying concentrations of this compound.
-
Incubation: The cells were incubated for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Apoptosis Detection: Apoptosis was quantified using a flow cytometry-based assay with Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry. The IC50 value for the inhibition of galectin-1-induced apoptosis was calculated by plotting the percentage of apoptosis against the logarithm of the this compound concentration. This compound was shown to reverse galectin-1-induced apoptosis of Jurkat cells at low µM concentrations.[2]
Signaling Pathways and Experimental Workflows
Galectin-1 Signaling and Inhibition by this compound
Galectin-1 exerts its cellular effects by cross-linking cell surface glycoproteins, which can trigger various downstream signaling cascades. While the specific signaling pathways directly modulated by this compound are still under investigation, the known pathways influenced by galectin-1 provide a framework for understanding its potential mechanism of action.
Caption: Simplified overview of potential galectin-1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The evaluation of this compound's effect on the galectin-1 CRD involves a series of interconnected experimental procedures.
Caption: Logical workflow for the characterization of this compound's effect on galectin-1.
Conclusion
This compound is a potent and selective inhibitor of the galectin-1 carbohydrate recognition domain. The quantitative binding data, structural insights from X-ray crystallography, and functional data from cell-based assays collectively demonstrate its ability to effectively antagonize galectin-1 activity. This in-depth technical guide provides the foundational data and methodologies for researchers and drug development professionals to further explore the therapeutic potential of this compound and other galectin-1 inhibitors in various disease models. Further investigation into the specific downstream signaling pathways modulated by this compound will be crucial for a comprehensive understanding of its mechanism of action and for identifying relevant pharmacodynamic biomarkers for clinical development.
References
Investigating the Oral Bioavailability of GB1490 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical oral bioavailability of GB1490, a potent and selective galectin-1 inhibitor. The document summarizes key pharmacokinetic data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound, a novel α-d-galactopyranoside derivative, has demonstrated exceptional oral bioavailability in preclinical mouse models, exceeding 99%[1]. As a selective inhibitor of galectin-1, this compound holds therapeutic promise by targeting the galectin-1 signaling pathway, which is implicated in the regulation of apoptosis in certain immune cells. This guide consolidates the available preclinical data on this compound, offering a comprehensive resource for researchers and drug development professionals engaged in the evaluation of this and similar compounds.
Quantitative Pharmacokinetic Data
Pharmacokinetic studies in mice have been pivotal in establishing the promising oral bioavailability profile of this compound. The following table summarizes the key quantitative data from these preclinical investigations.
| Parameter | Value | Species | Dosage | Reference |
| Oral Bioavailability (F%) | >99% | Mouse | Not Specified | [1] |
| Galectin-1 Binding Affinity (Kd) | 0.4 µM | - | - | [1] |
| Galectin-3 Binding Affinity (Kd) | 2.7 µM | - | - | [1] |
Experimental Protocols
While the specific details of the this compound pharmacokinetic studies are not fully published, this section outlines a representative, detailed methodology for assessing the oral bioavailability of a small molecule inhibitor like this compound in a preclinical mouse model. This protocol is based on established practices in the field.
Animal Models
-
Species: Mouse
-
Strain: Commonly used strains for pharmacokinetic studies include C57BL/6 or BALB/c.
-
Age and Weight: Typically 8-12 weeks old with a body weight range of 20-25 grams.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Maintained in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study.
Dosing and Formulation
-
Formulation: For oral administration, this compound would be formulated in a suitable vehicle to ensure solubility and stability. Common vehicles include an aqueous solution of 0.5% carboxymethylcellulose (CMC) or a suspension in a mixture of polyethylene (B3416737) glycol 400 (PEG400) and water.
-
Dose Administration:
-
Oral (PO): A single dose administered via oral gavage at a volume typically not exceeding 10 mL/kg.
-
Intravenous (IV): A single bolus dose administered via the tail vein to determine the absolute bioavailability. The formulation for IV administration would need to be a clear, sterile solution.
-
Blood Sampling
-
Method: Serial blood samples can be collected from a single mouse to generate a complete pharmacokinetic profile. Techniques such as submandibular vein or saphenous vein bleeding are commonly employed for collecting small blood volumes (e.g., 20-30 µL) at multiple time points.
-
Time Points: A typical sampling schedule for an oral bioavailability study would include pre-dose (0 h) and multiple post-dose time points, such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The resulting plasma samples are stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples is typically quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system. The method is optimized for the specific mass transitions of this compound to ensure sensitive and selective quantification.
-
Data Analysis: The pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%), are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Galectin-1 Signaling Pathway in Jurkat T-Cell Apoptosis
This compound exerts its therapeutic effect by inhibiting galectin-1. In Jurkat T-cells, galectin-1 is known to induce apoptosis through a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: Galectin-1 mediated apoptosis pathway in Jurkat T-cells and its inhibition by this compound.
Experimental Workflow for Oral Bioavailability Study
The following diagram outlines the logical flow of a typical preclinical study designed to determine the oral bioavailability of a compound like this compound.
Caption: A streamlined workflow for determining the oral bioavailability of this compound in mice.
References
GB1490: A Technical Guide to a Novel Galectin-1 Inhibitor for Research
Abstract
GB1490 is a potent and selective, orally bioavailable small molecule inhibitor of galectin-1, a key protein implicated in various pathological processes, including cancer and inflammation. This document provides a comprehensive technical overview of the discovery, development, and biological characterization of this compound, intended for researchers, scientists, and drug development professionals. It details the compound's binding affinity, selectivity, and in vitro cellular activity, along with its favorable pharmacokinetic profile. Methodologies for key experiments are described, and relevant biological pathways are illustrated to facilitate a deeper understanding of its mechanism of action and potential research applications.
Introduction
Galectins are a family of β-galactoside-binding proteins that play crucial roles in cell-cell adhesion, cell-matrix interactions, and immune responses. Galectin-1, in particular, is overexpressed in a variety of cancers and is known to promote tumor growth, angiogenesis, and metastasis, as well as modulate the immune system to create a tumor-permissive environment. The development of selective galectin-1 inhibitors is therefore a promising therapeutic strategy. This compound emerged from a drug discovery program aimed at identifying potent and selective galectin-1 inhibitors with oral bioavailability.[1] It is a glycomimetic compound, specifically an α-D-galactopyranoside, designed to bind to the carbohydrate recognition domain of galectin-1.[1]
Discovery and Optimization
The discovery of this compound was the result of a focused medicinal chemistry effort to optimize a series of α-D-thiogalactosides.[1] The parent series of compounds initially showed high affinity for galectin-3.[1] Through systematic structure-activity relationship (SAR) studies, researchers modified substituents on the core scaffold. A key breakthrough was achieved by replacing six-membered aryl-triazolyl substituents with five-membered heterocycles, such as thiazoles, which shifted the selectivity profile towards galectin-1.[1] This strategic modification led to the identification of this compound, a compound with high affinity and selectivity for galectin-1, coupled with optimized in vitro pharmacokinetic properties.[1] Further development of this chemical series has led to even more potent compounds like GB1908.[2][3]
In Vitro Profile of this compound
The biological activity and properties of this compound have been characterized through a series of in vitro assays. The quantitative data from these studies are summarized in the tables below.
Binding Affinity and Selectivity
The binding affinity of this compound to galectin-1 and galectin-3 was determined, demonstrating its preferential binding to galectin-1.
| Target | Binding Affinity (Kd) |
| Galectin-1 | 0.4 µM |
| Galectin-3 | 2.7 µM |
Table 1: Binding affinities of this compound for human galectin-1 and galectin-3.[1][4]
This compound exhibited a selectivity of 6- to 320-fold for galectin-1 over a panel of other galectins.[1]
Cellular Activity
The functional effects of this compound were assessed in cell-based assays to determine its ability to counteract galectin-1-mediated biological processes.
| Assay | Cell Line | Result |
| Reversal of Galectin-1-Induced Apoptosis | Jurkat cells | Active at low µM concentrations |
| Cytotoxicity | A549 cells | No cytotoxicity observed up to 90 µM |
Table 2: In vitro cellular activity of this compound.[1]
Pharmacokinetic Profile
Pharmacokinetic studies in mice have demonstrated that this compound possesses excellent oral bioavailability.
| Parameter | Species | Value |
| Oral Bioavailability (F%) | Mice | > 99% |
Table 3: Oral bioavailability of this compound in mice.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the carbohydrate recognition domain (CRD) of galectin-1, thereby inhibiting its interaction with cell surface glycoproteins and glycolipids. The X-ray crystal structure of this compound bound to galectin-1 confirms its binding to the carbohydrate binding site in a single conformation.[1] By blocking galectin-1, this compound can modulate downstream signaling pathways involved in cell survival, apoptosis, and immune regulation. One of the key functions of galectin-1 is the induction of apoptosis in activated T cells, a mechanism that tumors can exploit to evade the immune system.[5] this compound has been shown to reverse galectin-1-induced apoptosis in Jurkat cells, a human T lymphocyte cell line.[1]
Figure 1. Simplified signaling pathway of this compound action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Binding Affinity (Kd)
-
Assay Principle: Surface Plasmon Resonance (SPR) is a common method for measuring binding kinetics and affinity.
-
Protocol:
-
Recombinant human galectin-1 and galectin-3 are individually immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are prepared.
-
The this compound solutions are flowed over the sensor chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Association and dissociation rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
-
Jurkat Cell Apoptosis Assay
-
Assay Principle: To determine the ability of this compound to inhibit galectin-1-induced apoptosis in a T-cell line.
-
Protocol:
-
Jurkat cells are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Recombinant human galectin-1 is added to the cell cultures to induce apoptosis.
-
Control groups include untreated cells, cells treated with galectin-1 alone, and cells treated with this compound alone.
-
After a suitable incubation period (e.g., 24 hours), apoptosis is quantified using a method such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
The percentage of apoptotic cells in each condition is determined, and the ability of this compound to reverse the pro-apoptotic effect of galectin-1 is calculated.
-
Figure 2. Experimental workflow for the Jurkat cell apoptosis assay.
Cell Cytotoxicity Assay
-
Assay Principle: To assess the general toxicity of this compound on a representative human cell line.
-
Protocol:
-
A549 cells (human lung carcinoma) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing a range of concentrations of this compound.
-
A vehicle control (e.g., DMSO) is included.
-
The cells are incubated for a prolonged period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
The results are expressed as the percentage of viable cells compared to the vehicle control.
-
In Vivo Pharmacokinetic Study
-
Assay Principle: To determine the oral bioavailability of this compound in a preclinical animal model.
-
Protocol:
-
A cohort of mice is divided into two groups: intravenous (IV) administration and oral (PO) administration.
-
For the IV group, this compound is administered as a single bolus dose into a suitable vein (e.g., tail vein).
-
For the PO group, this compound is administered via oral gavage.
-
Blood samples are collected at multiple time points after administration for both groups.
-
Plasma is isolated from the blood samples.
-
The concentration of this compound in the plasma samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), are calculated for both IV and PO routes.
-
The oral bioavailability (F%) is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Conclusion
This compound is a novel, selective, and orally bioavailable galectin-1 inhibitor that represents a valuable tool for investigating the biological roles of galectin-1 in health and disease. Its favorable in vitro and in vivo properties make it a promising lead compound for the development of therapeutics targeting cancer and inflammatory disorders. This technical guide provides a comprehensive summary of the key data and methodologies related to this compound, serving as a resource for researchers in the field.
References
- 1. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Galectin-1 Inhibitor Discovered through One-Bead-Two-Compounds Library Potentiates the Anti-tumor Effects of Paclitaxel in vivo - PMC [pmc.ncbi.nlm.nih.gov]
GB1490's potential therapeutic applications in oncology research
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the preclinical data and therapeutic rationale for GB1490, a novel small molecule inhibitor of galectin-1, in the context of oncology research and development. We will delve into its mechanism of action, summarize key in vitro and in vivo data, and provide an overview of the experimental protocols used to generate this knowledge.
Introduction to Galectin-1 in Oncology
Galectin-1, a β-galactoside-binding lectin, is overexpressed in a wide array of malignancies, including lung, pancreatic, and ovarian cancers.[1][2] Its multifaceted roles in the tumor microenvironment contribute to cancer progression through various mechanisms:
-
Immune Evasion: Secreted galectin-1 can induce apoptosis in activated T-cells, thereby suppressing the anti-tumor immune response.[2]
-
Angiogenesis: It promotes the formation of new blood vessels that supply nutrients to the growing tumor.[1]
-
Cell Proliferation and Metastasis: Galectin-1 can enhance cancer cell adhesion, migration, and invasion.[1][3]
-
Signaling Pathway Modulation: Intracellularly, galectin-1 can interact with oncogenic signaling proteins, such as H-Ras, promoting downstream signaling cascades like the Raf/ERK pathway.[2]
Given its significant role in tumor biology, targeting galectin-1 has emerged as a promising therapeutic strategy in oncology.
This compound: A Selective Galectin-1 Inhibitor
This compound is an orally bioavailable, thiazole-containing glycomimetic designed to selectively inhibit galectin-1.[4][5] Its development represents a significant step forward in targeting this key protein in the tumor microenvironment.
Mechanism of Action
This compound competitively binds to the carbohydrate recognition domain (CRD) of galectin-1, preventing its interaction with cell surface glycoproteins and other binding partners. This inhibition is hypothesized to disrupt the downstream signaling pathways and cellular processes that are dependent on galectin-1 activity. The X-ray crystal structure of the this compound-galectin-1 complex confirms that the inhibitor binds within the carbohydrate binding site.[5]
The proposed mechanism of action, involving the inhibition of the H-Ras/ERK signaling pathway, is depicted in the following diagram:
Preclinical Data Summary
The following tables summarize the key quantitative data for this compound and its more potent successor, GB1908.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Kd (μM) | Cell-Based Assay | IC50 |
| This compound | Galectin-1 | 0.4[5][6] | Reversal of Gal-1-induced apoptosis (Jurkat cells) | Low μM concentrations[5] |
| Galectin-3 | 2.7[5][6] | |||
| GB1908 | Galectin-1 | 0.057[4][7] | Inhibition of Gal-1-induced apoptosis (Jurkat cells) | 850 nM[4][7] |
| Galectin-3 | 6.0[4][7] |
Table 2: In Vitro and In Vivo Properties
| Compound | Parameter | Cell Line | Result |
| This compound | Cytotoxicity | A549 | No cytotoxicity observed up to 90 μM[5] |
| Oral Bioavailability (mice) | >99%[5] | ||
| GB1908 | In Vivo Efficacy | Syngeneic mouse model (LL/2 lung tumor) | Reduced primary tumor growth[4][7] |
Experimental Protocols
This section provides an overview of the methodologies likely employed in the preclinical evaluation of this compound.
Binding Affinity Assays (e.g., Isothermal Titration Calorimetry - ITC)
Objective: To determine the binding affinity (Kd) of this compound to galectin-1 and other galectins for selectivity profiling.
Methodology:
-
Recombinant human galectin-1 is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
The this compound solution is titrated into the galectin-1 solution in a stepwise manner.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), enthalpy, and stoichiometry of the interaction.
Cell-Based Apoptosis Assay
Objective: To assess the ability of this compound to inhibit galectin-1-induced apoptosis in a relevant cell line (e.g., Jurkat T-cells).
Methodology:
-
Jurkat cells are seeded in a multi-well plate.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Recombinant galectin-1 is added to the wells to induce apoptosis.
-
After a defined incubation period, apoptosis is quantified using a method such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
The concentration of this compound that inhibits 50% of the galectin-1-induced apoptosis (IC50) is calculated.
In Vivo Tumor Growth Study (Syngeneic Mouse Model)
Objective: To evaluate the anti-tumor efficacy of a galectin-1 inhibitor in an immunocompetent animal model.
Methodology:
-
A murine cancer cell line (e.g., LL/2 lung carcinoma) is implanted subcutaneously into the flank of syngeneic mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
The treatment group receives the galectin-1 inhibitor (e.g., GB1908) orally at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[7]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry).
The following diagram illustrates a typical preclinical workflow for evaluating a galectin-1 inhibitor.
References
- 1. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Galectin-1 Inhibitor Discovered through One-Bead-Two-Compounds Library Potentiates the Anti-tumor Effects of Paclitaxel in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin inhibitors and nanoparticles as a novel therapeutic strategy for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on the Selectivity Profile of GB1490: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies concerning the selectivity profile of GB1490, an orally active galectin-1 inhibitor. The document summarizes key binding affinity data, details the experimental protocols used for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting galectin-1, a β-galactoside-binding lectin implicated in various pathological processes, including cancer progression and immune evasion. By binding to the carbohydrate recognition domain (CRD) of galectin-1, this compound modulates its activity, thereby representing a potential therapeutic agent. This guide focuses on the selectivity of this compound for its primary target, galectin-1, relative to other members of the galectin family.
Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized against other members of the galectin family. Currently, a broad off-target screening profile, including a comprehensive kinome scan, for this compound is not publicly available. The existing data demonstrates that this compound exhibits preferential binding to galectin-1.
Binding Affinity for Galectins
The dissociation constants (Kd) of this compound for galectin-1 and galectin-3 have been determined, highlighting its selectivity for galectin-1.[1]
| Target | Dissociation Constant (Kd) |
| Galectin-1 | 0.4 µM[1] |
| Galectin-3 | 2.7 µM[1] |
Table 1: Binding affinities of this compound for Galectin-1 and Galectin-3.
Further studies have indicated that this compound displays a selectivity of 6- to 320-fold for galectin-1 over a broader panel of galectins.
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
Galectin Binding Affinity Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) competition assay used to determine the binding affinity of this compound for galectins.[2][3]
Principle: The assay measures the change in the polarization of fluorescently labeled carbohydrate probes upon binding to galectins. Unlabeled ligands, such as this compound, compete with the fluorescent probe for binding to the galectin, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human galectins
-
Fluorescein-labeled carbohydrate probe (e.g., fluorescein-labeled lactose)
-
This compound
-
Assay Buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20)
-
Black, flat-bottom 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a solution of the galectin protein in the assay buffer at a concentration that yields a significant FP signal with the probe.
-
-
Assay Protocol:
-
To each well of the microplate, add the galectin solution.
-
Add the serially diluted this compound or vehicle control.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The dissociation constant (Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Jurkat Cell Apoptosis Assay (Flow Cytometry)
This protocol outlines the procedure for assessing the ability of this compound to inhibit galectin-1-induced apoptosis in Jurkat T-cells.[4][5][6]
Principle: Galectin-1 induces apoptosis in Jurkat cells. This assay measures the extent to which this compound can reverse this effect. Apoptotic cells are identified and quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI).
Materials:
-
Jurkat T-cells
-
Recombinant human galectin-1
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium.
-
Seed the cells in 24-well plates.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Add recombinant galectin-1 to the wells to induce apoptosis.
-
Incubate for a further period (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
-
Cell Cytotoxicity Assay (MTS Assay)
This protocol describes the use of an MTS assay to evaluate the cytotoxicity of this compound in A549 cells.[7]
Principle: The MTS assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which can be quantified by measuring the absorbance at 490 nm.
Materials:
-
A549 cells
-
This compound
-
DMEM medium supplemented with 10% FBS
-
MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTS Assay:
-
Add the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 7. nanopartikel.info [nanopartikel.info]
Methodological & Application
GB1490: Application Notes and In Vitro Cell Culture Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1490 is a potent and orally bioavailable small molecule inhibitor of galectin-1 and galectin-3, with a higher affinity for galectin-1.[1] Galectins are a family of β-galactoside-binding proteins that play a crucial role in cancer progression through various mechanisms, including regulation of apoptosis, cell migration, and immune evasion. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound in cell culture models.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a related, more potent galectin-1 inhibitor, GB1908.
| Compound | Target | Parameter | Value (µM) | Cell Line | Assay |
| This compound | Galectin-1 | Kd | 0.4 | - | Biochemical Assay |
| Galectin-3 | Kd | 2.7 | - | Biochemical Assay | |
| Galectin-1 | Activity | Low µM | Jurkat | Apoptosis Reversal | |
| - | Cytotoxicity | >90 | A549 | Cell Viability | |
| GB1908 | Galectin-1 | Kd | 0.057 | - | Biochemical Assay |
| Galectin-3 | Kd | 6.0 | - | Biochemical Assay | |
| Galectin-1 | IC50 | 0.850 | Jurkat | Apoptosis Inhibition |
Note: this compound is a precursor to the more potent and selective galectin-1 inhibitor, GB1908[2].
Signaling Pathways
Galectin-1 Signaling and Inhibition by this compound
Galectin-1, primarily in its dimeric form, can crosslink glycoproteins on the cell surface, initiating downstream signaling cascades that promote cancer cell survival, proliferation, and migration. This compound, by binding to the carbohydrate recognition domain (CRD) of galectin-1, prevents these interactions.
Caption: Galectin-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: Select cell lines with documented expression of galectin-1. Examples include Jurkat (T-cell leukemia), A549 (lung carcinoma), and various other cancer cell lines.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute the stock solution in a complete culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium is consistent across all experimental groups and does not exceed a non-toxic level (typically ≤ 0.1%).
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for in vitro experiments with this compound.
Detailed Methodologies
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A suggested concentration range is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis, to assess the pro-apoptotic effect of this compound, particularly in the context of reversing galectin-1-induced effects.
Materials:
-
Jurkat cells (or other suitable suspension T-cell line)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human galectin-1
-
This compound stock solution (in DMSO)
-
96-well white-walled, clear-bottom cell culture plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Jurkat cells at a density of 20,000 cells per well in 50 µL of culture medium in a 96-well plate.
-
-
Treatment:
-
Prepare treatment solutions in a culture medium.
-
Group 1 (Control): Medium only.
-
Group 2 (Galectin-1): Add recombinant galectin-1 to induce apoptosis (concentration to be optimized, e.g., 20 µg/mL).
-
Group 3 (this compound + Galectin-1): Pre-incubate cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 1 hour, then add recombinant galectin-1.
-
Group 4 (this compound only): Add this compound at the highest concentration to test for direct effects.
-
Adjust the final volume in each well to 100 µL.
-
Incubate the plate for 6-24 hours.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Gently mix the contents of the wells by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the control group.
-
Calculate the percentage of apoptosis inhibition by this compound in the presence of galectin-1.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the concentration at which it reverses galectin-1-induced apoptosis.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell-scratching instrument
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the center of the monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
This compound Treatment:
-
Replace the PBS with a fresh culture medium containing different concentrations of this compound (e.g., 0, 1, 10, 50 µM). Use a low-serum medium (e.g., 1% FBS) to minimize cell proliferation effects.
-
Include a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations for each well (time 0).
-
Incubate the plate and capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point for all treatment groups using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each concentration.
-
Compare the migration rate of this compound-treated cells to the control to determine the inhibitory effect on cell migration.
-
References
Application Notes and Protocols for Utilizing GB1490 in Jurkat Cell Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-1 is a β-galactoside-binding lectin that plays a significant role in regulating immune responses and tumor cell survival. In certain cancer types, elevated expression of galectin-1 is associated with a poor prognosis. One of its key functions is the induction of apoptosis in T lymphocytes, including the Jurkat cell line, a widely used model for T-cell leukemia. GB1490 is a selective inhibitor of galectin-1.[1] This document provides detailed protocols for utilizing this compound to study the inhibition of galectin-1-induced apoptosis in Jurkat cells. The provided methodologies are essential for researchers investigating the therapeutic potential of galectin-1 inhibitors in oncology and immunology.
Galectin-1 triggers apoptosis in Jurkat T-cells primarily through the extrinsic death receptor pathway.[2] It binds to glycosylated receptors on the cell surface, such as the Fas receptor (CD95), leading to the activation of caspase-8 and the subsequent executioner caspase-3.[2] Additionally, the pathway can be linked to the intrinsic mitochondrial pathway through the cleavage of Bid by activated caspase-8.[3] As an inhibitor of galectin-1, this compound is expected to block these initial binding events, thereby preventing the downstream signaling cascade that leads to apoptosis. A derivative of this compound, known as GB1908, has been shown to inhibit galectin-1-induced apoptosis in Jurkat cells with an IC50 of 850 nM, providing a strong rationale for investigating this compound in this context.[1]
Signaling Pathway of Galectin-1-Induced Apoptosis in Jurkat Cells
The following diagram illustrates the signaling cascade initiated by galectin-1 in Jurkat cells and the proposed point of intervention for this compound.
Experimental Protocols
The following protocols detail the use of this compound in common apoptosis assays with Jurkat cells.
Jurkat Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Treatment of Jurkat Cells with this compound and Galectin-1
This protocol describes the general procedure for treating Jurkat cells prior to apoptosis analysis.
-
Reagents:
-
This compound (prepare a stock solution in DMSO).
-
Recombinant Human Galectin-1 (prepare a stock solution in sterile PBS).
-
Jurkat cells in suspension.
-
-
Procedure:
-
Seed Jurkat cells at a density of 2 x 10^5 to 5 x 10^5 cells/mL in a sterile culture plate (e.g., 96-well or 6-well plate).
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Induce apoptosis by adding recombinant galectin-1 to the cell suspension at a final concentration known to induce apoptosis (e.g., 10-20 µM).
-
Include a negative control group (vehicle-treated cells without galectin-1) and a positive control group (galectin-1 treated cells without this compound).
-
Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C.
-
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
FITC Annexin V Apoptosis Detection Kit with PI.
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Protocol:
-
Following treatment, harvest the Jurkat cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each tube.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System or similar fluorometric/luminometric kit.
-
White-walled 96-well plates suitable for luminescence measurements.
-
Plate reader with luminescence detection capabilities.
-
-
Protocol:
-
Seed 100 µL of Jurkat cell suspension (e.g., at 1 x 10^5 cells/mL) per well in a 96-well white-walled plate.
-
Treat cells with this compound and/or galectin-1 as described in Protocol 2.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[7]
-
Measure the luminescence of each well using a plate reader.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments. Expected results are based on the known activity of the related compound GB1908.[1]
Table 1: Inhibition of Galectin-1-Induced Apoptosis by this compound (Annexin V/PI Assay)
| Treatment Group | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | ||
| Galectin-1 (20 µM) | 0 | ||
| Galectin-1 + this compound | 0.1 | ||
| Galectin-1 + this compound | 1 | ||
| Galectin-1 + this compound | 10 | ||
| This compound alone | 10 |
Table 2: Inhibition of Galectin-1-Induced Caspase-3/7 Activity by this compound
| Treatment Group | This compound Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 1.0 | |
| Galectin-1 (20 µM) | 0 | ||
| Galectin-1 + this compound | 0.1 | ||
| Galectin-1 + this compound | 1 | ||
| Galectin-1 + this compound | 10 | ||
| This compound alone | 10 |
Experimental Workflow
The diagram below outlines the logical flow of the experiments described.
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-1 induced activation of the mitochondrial apoptotic pathway: evidence for a connection between death-receptor and mitochondrial pathways in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 5. Characterization of galectin-9-induced death of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GB1490 Treatment in In Vivo Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
GB1490 is a glycomimetic inhibitor of galectin-1, a β-galactoside-binding protein implicated in various cancer-promoting processes, including tumor cell proliferation, angiogenesis, and immune evasion. By selectively targeting galectin-1, this compound and its derivatives represent a promising therapeutic strategy for a range of malignancies. These application notes provide detailed protocols for the in vivo evaluation of this compound and similar galectin-1 inhibitors in preclinical cancer models, along with representative data and insights into the underlying mechanism of action.
While specific preclinical data for this compound is limited in publicly available literature, the protocols and data presented herein are based on studies of closely related and next-generation galectin-1 inhibitors, such as GB1908 and OTX008. These compounds share a common mechanism of action and are expected to exhibit similar biological effects and require comparable experimental setups.
Signaling Pathways and Mechanism of Action
Galectin-1 exerts its pro-tumorigenic effects through various signaling pathways. A primary mechanism involves its interaction with cell surface glycoproteins, leading to the modulation of key cellular processes. Inhibition of galectin-1 by compounds like this compound is expected to disrupt these pathways, leading to anti-tumor effects.
One of the key pathways influenced by galectin-1 is the Ras-Raf-MEK-ERK (MAPK) signaling cascade. Intracellular galectin-1 can interact with and stabilize the active form of Ras at the cell membrane, promoting downstream signaling that drives cell proliferation and survival.[1] Galectin-1 inhibitors can disrupt this interaction, leading to the suppression of the ERK pathway.[1]
Furthermore, extracellular galectin-1 plays a crucial role in tumor immune evasion by inducing apoptosis of activated T cells.[2] By binding to glycoproteins such as CD7 on T cells, galectin-1 can trigger apoptotic signaling cascades.[2] Inhibition of galectin-1 can therefore protect T cells from apoptosis, potentially enhancing the anti-tumor immune response.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in both syngeneic and xenograft in vivo cancer models.
Syngeneic Mouse Model Protocol
Syngeneic models utilize immunocompetent mice and murine tumor cell lines, making them ideal for studying immunomodulatory effects of cancer therapies.[3][4]
Experimental Workflow:
Materials:
-
Murine cancer cell line (e.g., LL/2 for lung cancer, 4T1 for breast cancer)[5][6]
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (or analog) formulated in an appropriate vehicle (e.g., saline, DMSO/polyethylene glycol)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected murine tumor cell line in complete medium until approximately 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. Perform a viability count (e.g., using trypan blue) to ensure >95% viability.
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells (in 0.1 mL) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[7]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, twice daily) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) for the specified duration.[5]
-
Endpoint Analysis: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
(Optional) Immunophenotyping: Process tumors and lymphoid organs (e.g., spleen, lymph nodes) to isolate immune cells for flow cytometric analysis to assess changes in immune cell populations.
Xenograft Mouse Model Protocol
Xenograft models involve implanting human cancer cells into immunodeficient mice. These models are useful for evaluating the direct anti-tumor effects of a compound on human cancers.[8]
Experimental Workflow:
References
- 1. A Novel Galectin-1 Inhibitor Discovered through One-Bead-Two-Compounds Library Potentiates the Anti-tumor Effects of Paclitaxel in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 4. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 5. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Age-induced changes in anti-tumor immunity alter the tumor immune infiltrate and impact response to immuno-oncology treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Step-by-Step Guide for Preparing GB1490 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the preparation of stock solutions of GB1490, a potent and orally active inhibitor of Galectin-1. This compound has been shown to reverse Galectin-1-induced apoptosis in Jurkat cells at low micromolar concentrations and exhibits high oral bioavailability.[1] Proper preparation and storage of stock solutions are critical for obtaining reproducible and reliable experimental results.
This compound Properties:
| Property | Value | Source |
| Molecular Weight | 493.35 g/mol | [1][2] |
| Chemical Formula | C17H15Cl2FN4O4S2 | [1] |
| CAS Number | 2172866-22-5 | [2] |
| Mechanism of Action | Inhibitor of Galectin-1 and Galectin-3 | [2] |
| Appearance | Assumed to be a solid powder | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][4][5] |
| Storage Conditions | Powder: -20°C for up to 3 years. Stock Solution: -20°C or -80°C | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.[3]
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Procedure:
-
Pre-handling:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Gently tap the vial on a hard surface to ensure all the powder is at the bottom.[5]
-
-
Calculating the Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 493.35 g/mol / 1000 = 4.93 mg
-
-
Weighing this compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound (e.g., 4.93 mg) and add it to the tared microcentrifuge tube.
-
-
Dissolving this compound:
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 4.93 mg) to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not dissolve completely, gentle warming (e.g., in a 37°C water bath) or brief sonication may be applied.[3] However, it is crucial to first verify if this compound is temperature-sensitive.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][5]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[3] When stored properly, the stock solution should be stable for at least 6 months.[3]
-
Important Considerations:
-
DMSO Concentration in Assays: The final concentration of DMSO in cell-based assays should typically be kept below 0.1% to 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects.[3][6] Always include a vehicle control (DMSO at the same final concentration) in your experiments.
-
Aqueous Solubility: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous buffers.[4][6] To minimize this, make serial dilutions in DMSO first before the final dilution into your aqueous experimental medium.[4]
-
Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Inhibition of Galectin-1 by this compound.
References
Application of GB1490 in Studying Galectin-1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-1, a β-galactoside-binding lectin, is a key regulator of diverse physiological and pathological processes, including immune responses, inflammation, and cancer progression. Its overexpression in various tumor types is often correlated with poor prognosis, making it an attractive therapeutic target. GB1490 is a potent and orally bioavailable small molecule inhibitor of galectin-1.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate galectin-1 signaling pathways in cancer research and drug development.
Application Notes
This compound is a valuable research tool for elucidating the roles of galectin-1 in various cellular processes. It binds to the carbohydrate recognition domain (CRD) of galectin-1, thereby preventing its interaction with cell surface glycoconjugates and disrupting downstream signaling events.[2]
Key Applications:
-
Studying Galectin-1's Role in Apoptosis: Galectin-1 is known to induce apoptosis in activated T cells and certain cancer cell lines. This compound can be used to reverse this effect and study the underlying mechanisms. A key experimental model is the use of Jurkat T-cells, where galectin-1 induces apoptosis, an effect that can be mitigated by this compound.[2]
-
Investigating Cancer Cell Proliferation and Metastasis: Galectin-1 promotes tumor growth and metastasis by influencing cell adhesion, migration, and invasion. This compound can be employed to inhibit these processes and dissect the specific signaling pathways involved.
-
Elucidating Galectin-1-Mediated Signaling Pathways: Galectin-1 has been shown to modulate several critical signaling pathways implicated in cancer. This compound serves as a specific inhibitor to probe the involvement of galectin-1 in these pathways:
-
FAK/PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Galectin-1 can activate this pathway, and this compound can be used to investigate the consequences of its inhibition.[4][5][6]
-
H-Ras/Raf/ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation. Galectin-1 can modulate H-Ras localization and signaling, a process that can be studied using this compound.
-
Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in several cancers. Galectin-1 can activate this pathway in a non-canonical manner, and this compound can be used to explore this interaction.[7]
-
Data Presentation
The following table summarizes the known quantitative data for this compound and a related, more potent inhibitor, GB1908, for comparative purposes.
| Compound | Target | Binding Affinity (Kd) | In Vitro Activity (Jurkat Cells) | Oral Bioavailability (F%) |
| This compound | Galectin-1 | 0.4 µM[1][3] | Reverses Gal-1 induced apoptosis at low µM concentrations[2] | >99% (in mice)[2] |
| Galectin-3 | 2.7 µM[1][3] | |||
| GB1908 | Galectin-1 | 0.057 µM[2] | IC50 = 850 nM for inhibition of Gal-1 induced apoptosis[2] | Not explicitly stated, but orally available[2] |
| Galectin-3 | 6.0 µM[2] |
Experimental Protocols
Protocol 1: Inhibition of Galectin-1-Induced Apoptosis in Jurkat Cells
This protocol details the procedure to assess the ability of this compound to inhibit galectin-1-induced apoptosis in Jurkat T-cells.
Materials:
-
Jurkat cells (E6-1 clone)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human Galectin-1
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Induce apoptosis by adding recombinant human galectin-1 to a final concentration of 20 µg/mL.
-
Incubate the cells for 4 hours at 37°C.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Compare the percentage of apoptotic cells in the galectin-1 treated group with those pre-treated with this compound.
-
Visualizations
Galectin-1 Signaling Pathways and Inhibition by this compound
Caption: Galectin-1 signaling and its inhibition by this compound.
Experimental Workflow for Studying this compound's Effect on Apoptosis
Caption: Workflow for assessing this compound's anti-apoptotic effect.
References
- 1. Galectin-1 induced activation of the apoptotic death-receptor pathway in human Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectin-1 Overexpression Activates the FAK/PI3K/AKT/mTOR Pathway and Is Correlated with Upper Urinary Urothelial Carcinoma Progression and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-1 Overexpression Activates the FAK/PI3K/AKT/mTOR Pathway and Is Correlated with Upper Urinary Urothelial Carcinoma Progression and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galectin-1 induces invasion and the epithelial-mesenchymal transition in human gastric cancer cells via non-canonical activation of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of GB1490 in Angiogenesis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process.[2][3][4] Consequently, inhibiting angiogenesis has become a pivotal strategy in cancer therapy.[2][5] GB1490 is a novel investigational compound with potential anti-angiogenic properties. These application notes provide detailed protocols for assessing the efficacy of this compound in common in vitro and ex vivo angiogenesis assays, enabling researchers to evaluate its potential as an anti-angiogenic agent.
The following protocols describe the tube formation assay, the aortic ring assay, and the chick chorioallantoic membrane (CAM) assay, which are widely used to study the various stages of angiogenesis.[6][7][8]
Signaling Pathway Overview
A crucial signaling pathway in angiogenesis is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on endothelial cells. This interaction triggers a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and tube formation.[3][4] this compound is hypothesized to interfere with this pathway, thereby inhibiting the formation of new blood vessels.
Caption: Simplified VEGF signaling pathway and the putative inhibitory action of this compound.
I. In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation
The tube formation assay is a rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures (in vitro angiogenesis).[9][10] This assay evaluates the effect of this compound on the later stages of angiogenesis, specifically cell differentiation and tube formation.[6]
Experimental Workflow
Caption: Workflow for the endothelial cell tube formation assay.
Protocol
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., VEGF)
-
Negative control (e.g., Suramin)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Thaw BME on ice overnight at 4°C.
-
Pre-cool a 96-well plate and pipette tips at -20°C.
-
Pipette 50 µL of BME into each well of the pre-cooled 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Culture HUVECs to 70-90% confluency.
-
Harvest cells using trypsin and resuspend in EGM-2 at a concentration of 2-3 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM-2. Include vehicle, positive, and negative controls.
-
Add 100 µL of the cell suspension to each well of the BME-coated plate.
-
Add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[9]
-
(Optional) For fluorescent imaging, add Calcein AM to a final concentration of 2 µg/mL and incubate for 30 minutes.[11]
-
Visualize and capture images of the tube networks using an inverted microscope.
-
Quantify the degree of tube formation by measuring the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).
Data Presentation
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control | - | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM | |||
| Positive Control (VEGF) | 20 ng/mL | |||
| Negative Control (Suramin) | 10 µM |
II. Ex Vivo Angiogenesis Assay: Aortic Ring Assay
The aortic ring assay is an ex vivo model that recapitulates many aspects of angiogenesis, including the sprouting of new vessels from a pre-existing blood vessel.[6][12] This assay provides a more physiologically relevant environment compared to in vitro models as it involves the interaction of multiple cell types.[13][14]
Experimental Workflow
References
- 1. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Angiogenesis Inhibitors - NCI [cancer.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Newly discovered angiogenesis inhibitors and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis Assays. | Semantic Scholar [semanticscholar.org]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
Application Notes and Protocols for GB1490 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB1490 is an orally active and selective inhibitor of Galectin-1, a β-galactoside-binding protein implicated in various aspects of cancer progression, including tumor cell proliferation, angiogenesis, and immune evasion.[1][2] Preclinical research suggests that targeting Galectin-1 may be a promising therapeutic strategy in oncology. These application notes provide a comprehensive guide for the administration and dosage of this compound in mouse xenograft models, based on available preclinical data and established in vivo methodologies. While specific tumor growth inhibition studies with this compound in xenograft models have not been detailed in publicly available literature, this document offers a robust framework for such investigations based on its known pharmacokinetic properties and data from structurally related compounds.
Quantitative Data Summary
Quantitative data for this compound and related compounds are summarized below to inform study design.
Table 1: this compound Properties and Pharmacokinetics in Mice
| Parameter | Value | Reference |
| Target | Galectin-1 | [1] |
| Binding Affinity (Kd) | 0.4 µM for Galectin-1, 2.7 µM for Galectin-3 | [1] |
| Administration Route | Oral | [1] |
| Oral Bioavailability (F%) | > 99% | [2] |
| In Vitro Activity | Reverses Galectin-1-induced apoptosis of Jurkat cells at low µM concentrations. No cytotoxicity observed up to 90 µM in A549 cells. | [2] |
Table 2: Proposed Dosage and Administration for this compound in Mouse Xenograft Models (Based on Related Compounds)
| Parameter | Proposed Protocol | Rationale/Reference |
| Dosage | 30 - 100 mg/kg | Based on effective doses of related Galectin inhibitors (GB1908 at 30 mg/kg and GB1211 up to 100 mg/kg) in mouse models.[3][4] A dose-finding study is recommended. |
| Administration Route | Oral Gavage (p.o.) | This compound is orally active with high bioavailability.[1][2] |
| Frequency | Once or twice daily (q.d. or b.i.d.) | A twice-daily regimen was effective for the related compound GB1908.[3] |
| Vehicle | 0.5% Methylcellulose (B11928114) with 0.2% Tween 80 in sterile water | A common vehicle for oral administration of small molecules in preclinical studies. |
| Treatment Duration | 2-4 weeks, or until tumor volume reaches a predetermined endpoint | Standard duration for xenograft efficacy studies. |
Galectin-1 Signaling Pathway
The following diagram illustrates the role of extracellular Galectin-1 in promoting cancer progression through various mechanisms.
Caption: Extracellular Galectin-1 signaling pathway in cancer.
Experimental Protocols
The following protocols provide a framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung carcinoma, SKOV3 ovarian cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old. Allow at least one week for acclimatization.
-
Cell Implantation:
-
Harvest cancer cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Anesthetize the mouse.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse. A 1:1 mixture with Matrigel® can improve tumor take rate.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor formation. Palpable tumors typically develop within 1-3 weeks.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-200 mm³.
-
Protocol 2: Preparation and Administration of this compound
-
Formulation Preparation:
-
Prepare the vehicle solution: 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 30 mg/kg). For a 20g mouse, this would be 0.6 mg of this compound.
-
Weigh the this compound and suspend it in the appropriate volume of the vehicle to achieve the final desired concentration for oral gavage (typically a dosing volume of 100-200 µL per mouse).
-
Vortex or sonicate the suspension to ensure homogeneity.
-
-
Oral Administration (Gavage):
-
Administer the prepared this compound suspension or vehicle control to the mice according to the planned schedule (e.g., once or twice daily).
-
Gently restrain the mouse and use a proper-sized oral gavage needle to deliver the formulation directly into the stomach.
-
Monitor the mice for any signs of distress during and after the procedure.
-
Protocol 3: Efficacy Evaluation
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement as an indicator of toxicity. A body weight loss of more than 20% may necessitate euthanasia.
-
Endpoint: At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tissue Collection: Excise the tumors and measure their final weight. Tissues can be processed for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow
The following diagram outlines the typical workflow for a xenograft study evaluating this compound.
Caption: Workflow for a this compound mouse xenograft study.
References
Application Notes and Protocols: Evaluating the Effect of GB1490 on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune response, and cancer metastasis. The galectin family of proteins, particularly galectin-1, has emerged as a significant regulator of cell migration. Galectin-1, often overexpressed in the tumor microenvironment, modulates cell-cell and cell-matrix interactions, thereby influencing cell motility and invasion.
GB1490 is a potent and selective, orally active inhibitor of galectin-1.[1][2][3][4] This compound has demonstrated the ability to reverse galectin-1-induced apoptosis in Jurkat cells and exhibits high oral bioavailability in murine models.[5][6] Given the established role of galectin-1 in cell migration, this compound presents as a valuable tool for investigating the therapeutic potential of targeting galectin-1 to impede pathological cell migration, particularly in the context of oncology.
These application notes provide detailed protocols for evaluating the effect of this compound on cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. Additionally, we outline potential mechanistic studies to elucidate the signaling pathways through which this compound may exert its effects.
Key Experimental Protocols
1. Preliminary Studies: Determining the Optimal Concentration of this compound
Prior to conducting cell migration assays, it is crucial to determine the optimal non-cytotoxic concentration range of this compound for the cell line of interest. This is typically achieved through a cell viability assay, such as the MTT or PrestoBlue™ assay.
Protocol: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Add the different concentrations of this compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to the planned migration assays (e.g., 24-48 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, PrestoBlue™) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Select the highest concentrations of this compound that do not significantly affect cell viability for use in the migration assays.
Data Presentation: this compound Cytotoxicity Profile
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | X |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
2. Wound Healing (Scratch) Assay
This assay is a straightforward and cost-effective method to assess collective cell migration.
Protocol: Wound Healing Assay
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and allow them to grow to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the predetermined non-toxic concentrations of this compound or a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope.
-
Incubation and Imaging: Incubate the plates and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation: Wound Healing Assay Results
| Treatment | Time (hours) | Wound Area (µm²) | % Wound Closure |
| Vehicle Control | 0 | ... | 0 |
| 12 | ... | ... | |
| 24 | ... | ... | |
| This compound (X µM) | 0 | ... | 0 |
| 12 | ... | ... | |
| 24 | ... | ... | |
| This compound (Y µM) | 0 | ... | 0 |
| 12 | ... | ... | |
| 24 | ... | ... |
3. Transwell Migration Assay (Boyden Chamber Assay)
This assay evaluates the chemotactic migration of individual cells through a porous membrane.
Protocol: Transwell Migration Assay
-
Chamber Preparation: Rehydrate the Transwell inserts (typically with an 8 µm pore size membrane) in a serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend cells in a serum-free medium containing the desired concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cells to migrate through the membrane (e.g., 12-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable stain (e.g., Crystal Violet or DAPI).
-
Imaging and Quantification: Capture images of the stained cells and count the number of migrated cells per field of view.
Data Presentation: Transwell Migration Assay Results
| Treatment | Number of Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |
| Vehicle Control | ... | ... | 0 |
| This compound (X µM) | ... | ... | ... |
| This compound (Y µM) | ... | ... | ... |
Mechanistic Studies: Investigating the Signaling Pathway
Galectin-1 influences cell migration primarily through its interaction with cell surface glycoproteins, such as integrins. This interaction can trigger downstream signaling cascades that regulate the actin cytoskeleton and cell adhesion dynamics. Inhibition of galectin-1 by this compound is hypothesized to disrupt these signaling events.
Proposed Signaling Pathway for Investigation:
Extracellular galectin-1 binds to β1 integrins, leading to the activation of Focal Adhesion Kinase (FAK) and Src kinase. This, in turn, modulates the activity of Rho GTPases (such as RhoA, Rac1, and Cdc42), which are master regulators of actin cytoskeleton organization and cell motility.
Experimental Approaches for Mechanistic Studies:
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins such as FAK and Src in cells treated with this compound.
-
Rho GTPase Activation Assays: Utilize pull-down assays to measure the levels of active (GTP-bound) RhoA, Rac1, and Cdc42 in response to this compound treatment.
-
Immunofluorescence: Visualize the organization of the actin cytoskeleton (using phalloidin (B8060827) staining) and the localization of focal adhesion proteins (e.g., vinculin, paxillin) in this compound-treated cells.
Visualizations
Caption: Experimental workflow for evaluating the effect of this compound on cell migration.
Caption: Proposed signaling pathway of this compound's effect on cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of galectin-1 to integrin β1 potentiates drug resistance by promoting survivin expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-1 sensitizes carcinoma cells to anoikis via the fibronectin receptor α5β1-integrin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing GB1490 concentration for maximum inhibitory effect
Welcome to the technical support center for GB1490, a selective and orally available inhibitor of galectin-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments for achieving maximum inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally active, small molecule inhibitor of galectin-1.[1][2] It demonstrates selectivity for galectin-1 over other galectins, such as galectin-3.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by binding to the carbohydrate recognition domain (CRD) of galectin-1, preventing it from interacting with its natural glycoconjugate ligands. This inhibition disrupts galectin-1-mediated signaling pathways that are involved in processes like cell adhesion, proliferation, and apoptosis.
Q3: What is the binding affinity of this compound for galectin-1?
A3: this compound has a dissociation constant (Kd) of 0.4 μM for galectin-1.[1][2]
Q4: In what concentration range is this compound expected to be effective?
A4: Based on its binding affinity and studies on its ability to reverse galectin-1-induced apoptosis in Jurkat cells, this compound is expected to be effective at low micromolar (μM) concentrations.[2] A related, more potent galectin-1 inhibitor, GB1908, showed an IC50 of 850 nM in a similar assay, further suggesting the low µM range is a good starting point for this compound.
Q5: Is this compound cytotoxic?
A5: No significant cell cytotoxicity was observed for this compound in A549 cells at concentrations up to 90 μM.[2] However, it is always recommended to perform a cytotoxicity assay in your specific cell line of interest.
Troubleshooting Guides
Problem 1: No or low inhibitory effect of this compound is observed.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 0.1 µM to 100 µM) and then narrow it down based on the initial results. |
| Low Expression of Galectin-1 | Confirm the expression level of galectin-1 in your experimental model (cell line or tissue) using techniques such as Western blot, qPCR, or ELISA. This compound efficacy is dependent on the presence of its target. |
| Incorrect Reagent Preparation or Storage | Ensure this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its stability and activity. |
| Presence of Competing β-galactosides | High concentrations of other β-galactoside-containing molecules in the culture medium or assay buffer can compete with this compound for binding to galectin-1. Review the composition of your media and buffers. |
| Cell Line Insensitivity | The signaling pathways downstream of galectin-1 may be altered in your specific cell line, leading to a reduced response to inhibition. Consider using a positive control cell line known to be sensitive to galectin-1 inhibition. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. |
| Variable Incubation Times | Standardize all incubation times for treatments and assays. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with a buffer or media. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related compound.
| Compound | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Cell Line | Assay | Reference |
| This compound | Galectin-1 | 0.4 μM | Not Reported | Jurkat | Apoptosis Reversal | [1][2] |
| This compound | Galectin-3 | 2.7 μM | Not Reported | - | - | [1][2] |
| GB1908 | Galectin-1 | 0.057 µM | 850 nM | Jurkat | Apoptosis Inhibition |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability/Apoptosis Assay
This protocol outlines a general method to determine the concentration of this compound that yields the maximum inhibitory effect on galectin-1-induced apoptosis in a susceptible cell line like Jurkat T-cells.
Materials:
-
This compound
-
Jurkat T-cells (or other suitable cell line)
-
Recombinant human galectin-1
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®) or an apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
This compound Preparation: Prepare a 2X stock solution of this compound at various concentrations (e.g., 0.2, 0.6, 2, 6, 20, 60, 200 µM) in culture medium. Also, prepare a vehicle control (e.g., DMSO in culture medium).
-
Pre-incubation with this compound: Add 50 µL of the 2X this compound stock solutions or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
Galectin-1 Induction: Prepare a 4X stock solution of recombinant human galectin-1 in culture medium to a final concentration that induces significant apoptosis (this needs to be determined empirically, but a starting point could be 10-20 µg/mL). Add 50 µL of the 4X galectin-1 solution to the wells. For negative controls, add 50 µL of culture medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Measurement of Cell Viability/Apoptosis:
-
Cell Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Apoptosis Assay (Flow Cytometry): Harvest the cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the samples using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of viable cells or apoptotic cells for each concentration of this compound. Plot the results as a dose-response curve to determine the EC50 or IC50 value.
Visualizations
Caption: Galectin-1 signaling leading to T-cell apoptosis and its inhibition by this compound.
Caption: Experimental workflow for determining the optimal inhibitory concentration of this compound.
References
How to address GB1490 solubility issues in culture media
Welcome to the technical support center for GB1490. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during in vitro experiments, with a particular focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being a widely recommended safe level, especially for sensitive or primary cell lines.[3][4][5] It is always best practice to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.[3]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my culture medium. What causes this and how can I prevent it?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is rapidly diluted in an aqueous solution like cell culture medium.[6] The sudden change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate. To prevent this, refer to the detailed troubleshooting guide and experimental protocols below.
Q4: Can I store this compound in a diluted aqueous solution?
A4: It is generally not recommended to store hydrophobic compounds in diluted aqueous solutions for extended periods, as they may be prone to precipitation or degradation. It is best to prepare fresh working solutions from your DMSO stock for each experiment. DMSO stock solutions of this compound can typically be stored at -20°C for several months. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide: this compound Precipitation in Culture Media
This guide addresses the common issue of this compound precipitation upon its addition to cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of this compound | The final concentration of this compound in the culture medium is higher than its aqueous solubility limit. | - Decrease the final working concentration of this compound. - If a high concentration is necessary, consider using a solubilizing agent, though this requires careful validation to ensure it does not interfere with your experiment. |
| "Solvent Shock" | Rapidly adding the concentrated DMSO stock to the full volume of aqueous media causes a sudden shift in polarity, leading to precipitation.[6] | - Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed culture medium before adding it to the final volume. - Add the DMSO stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[6] |
| Low Temperature of Culture Media | The solubility of many compounds, including this compound, is lower in cold liquids. | - Always use culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[6] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation upon significant dilution and can be toxic to cells. | - Keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally at or below 0.1%.[4][5] This may necessitate preparing a more concentrated initial stock solution in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
100% sterile DMSO
-
-
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution.
-
Aseptically add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a this compound Working Solution in Culture Media (Example for a 10 µM final concentration)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Step 1: Intermediate Dilution (Recommended)
-
Pipette 1 µL of the 10 mM this compound stock solution into 99 µL of pre-warmed complete culture medium. This creates a 100 µM intermediate solution. Mix gently by pipetting.
-
-
Step 2: Final Dilution
-
Add the required volume of the intermediate solution to your final volume of pre-warmed culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
Alternatively, for a direct dilution (if precipitation is not an issue), add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed medium. This should be done by adding the stock solution dropwise while gently swirling the medium.
-
-
The final DMSO concentration in this example is 0.1%.
-
Gently mix the final working solution by inverting the tube or swirling the flask.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A troubleshooting workflow for addressing this compound precipitation in culture media.
Simplified Galectin-1 Signaling Pathway
This compound is an inhibitor of galectin-1. By binding to galectin-1, it can modulate various downstream signaling events. The following diagram illustrates a simplified overview of galectin-1's role in T-cell signaling.
Caption: Simplified signaling pathway of Galectin-1, which is inhibited by this compound.
References
Preventing degradation of GB1490 in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of GB1490 to minimize its degradation in experimental setups. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound is typically shipped at room temperature. However, for long-term storage, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for specific temperature and humidity recommendations. As a general best practice for complex organic molecules, storage at -20°C or -80°C in a tightly sealed container, protected from light, is advisable to minimize degradation.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Use of fresh, unopened solvents is preferred to avoid contaminants like water, which can promote hydrolysis. After preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store the aliquots at -20°C or -80°C.
Q3: My experimental results with this compound are inconsistent. Could degradation be a factor?
A3: Inconsistent results can indeed be a sign of compound degradation. The stability of this compound in your specific experimental buffer, media, or formulation should be considered. Factors such as pH, temperature, light exposure, and the presence of reactive species can all contribute to the degradation of the compound over the course of an experiment. It is recommended to perform a stability test of this compound under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, molecules with similar functional groups, such as thiazole (B1198619) rings and glycosidic bonds, can be susceptible to certain degradation mechanisms. These may include:
-
Hydrolysis: The glycosidic bond and other labile functional groups could be susceptible to cleavage in aqueous solutions, particularly at non-neutral pH.
-
Oxidation: The sulfur and nitrogen atoms in the thiazole ring, as well as other electron-rich moieties, could be prone to oxidation, especially in the presence of reactive oxygen species or exposure to air and light.
-
Photodegradation: Exposure to UV or high-intensity light can induce photochemical reactions leading to the breakdown of the molecule.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential degradation of this compound in your experiments.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause (Degradation-Related) | Recommended Action |
| Loss of compound activity or reduced potency over time. | This compound is degrading in the stock solution or experimental medium. | 1. Prepare fresh stock solutions from a new vial of solid compound. 2. Perform a stability study of this compound in your experimental buffer/medium by incubating it for the duration of your experiment and analyzing its integrity by HPLC or LC-MS. 3. Minimize the time the compound spends in aqueous solutions before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared solution of this compound as a reference. 2. Compare the chromatograms of fresh and aged/stressed samples to identify potential degradation peaks. 3. Consider forced degradation studies (see below) to intentionally generate and identify potential degradation products. |
| Variability between experimental replicates. | Inconsistent handling of this compound leading to variable degradation. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Ensure all replicates are treated identically in terms of incubation time, temperature, and light exposure. 3. Use freshly diluted compound for each experiment. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected vials (e.g., amber tubes).
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.
-
Usage: When needed, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and assess the stability of this compound under various stress conditions.
Technical Support Center: Mitigating Off-Target Effects of GB1490 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of GB1490, a selective galectin-1 inhibitor, in cellular assays. The following information is intended to help ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally active and selective small molecule inhibitor of galectin-1.[1][2] Galectin-1 is a β-galactoside-binding protein involved in various cellular processes, including cell proliferation, apoptosis, and immune responses.[3][4][5]
Q2: How selective is this compound?
A2: this compound has been characterized for its selectivity against other galectins. It exhibits a 6- to 320-fold selectivity for galectin-1 over a panel of other galectins.[1] The binding affinities (Kd) for galectin-1 and galectin-3 are 0.4 μM and 2.7 μM, respectively.[1][2]
Q3: What are the known on-target effects of this compound in cells?
A3: this compound has been shown to reverse galectin-1-induced apoptosis in Jurkat cells at low micromolar concentrations.[1] As an inhibitor of galectin-1, it is expected to modulate signaling pathways regulated by galectin-1, such as the FAK/PI3K/AKT/mTOR and Ras-MEKK4-JNK-AP1 pathways.[3]
Q4: What are off-target effects and why are they a concern?
A4: Off-target effects occur when a compound binds to and modulates the function of proteins other than its intended target. These unintended interactions can lead to misleading experimental data, cellular toxicity, and an incorrect understanding of the biological role of the intended target.
Q5: Are there any known off-targets for this compound outside the galectin family?
A5: Currently, there is no publicly available data from broad off-target screening assays (e.g., kinome scans) for this compound. Therefore, it is crucial for researchers to empirically validate that the observed cellular phenotype is a direct result of galectin-1 inhibition.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your cellular assays with this compound, this guide provides a structured approach to troubleshoot potential off-target effects.
Initial Checks and Considerations
| Observation | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Variability in cell culture conditions, reagent quality, or experimental execution. | Standardize cell passage number, serum lots, and ensure consistent inhibitor preparation and incubation times. |
| High cellular toxicity at expected effective concentrations | Off-target effects leading to cytotoxicity. This compound has shown no cytotoxicity up to 90 μM in A549 cells.[1] | Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration. |
| Phenotype does not match known galectin-1 biology | The observed phenotype may be due to inhibition of an unknown off-target. | Review literature on galectin-1 signaling in your specific cell type.[3][4][6] |
Experimental Workflow for Off-Target Effect Investigation
Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, which can be used as a reference for designing experiments.
| Parameter | Value | Reference |
| Galectin-1 Binding Affinity (Kd) | 0.4 μM | [1][2] |
| Galectin-3 Binding Affinity (Kd) | 2.7 μM | [1][2] |
| Selectivity (Gal-1 vs. Gal-3) | ~6.75-fold | Calculated |
| Selectivity (Gal-1 vs. other galectins) | 6- to 320-fold | [1] |
| Effective Concentration (Jurkat cells) | Low μM range | [1] |
| Cytotoxicity (A549 cells) | No cytotoxicity observed up to 90 μM | [1] |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target effects of this compound.
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the optimal concentration of this compound that elicits the desired biological effect without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in 96-well plates at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 100 μM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired duration of your biological assay.
-
Phenotypic Assay: In one set of plates, perform your primary biological assay (e.g., measure the expression of a downstream target of galectin-1 signaling).
-
Cytotoxicity Assay: In a parallel set of plates, assess cell viability using a standard method such as an MTS or a live/dead cell staining assay.
-
Data Analysis: Plot the dose-response curve for your biological endpoint and the cytotoxicity curve. Determine the EC50 (effective concentration for 50% of maximal response) for the biological effect and the CC50 (cytotoxic concentration for 50% of cells). A large window between the EC50 and CC50 suggests that the observed biological effect is not due to general toxicity.
Protocol 2: Western Blot for Galectin-1 Signaling Pathway
Objective: To confirm that this compound modulates the known downstream signaling pathways of galectin-1.
Methodology:
-
Cell Treatment: Treat cells with this compound at its optimal, non-toxic concentration determined from Protocol 1. Include a vehicle control and a positive control if available (e.g., stimulation with recombinant galectin-1).
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the galectin-1 signaling pathway (e.g., phospho-FAK, phospho-AKT, phospho-ERK). Also, probe for total protein levels as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A significant change in the phosphorylation status of these proteins upon this compound treatment would support an on-target effect.
Caption: A simplified diagram of galectin-1 signaling pathways that can be interrogated to confirm the on-target effects of this compound.
Protocol 3: Genetic Knockdown of Galectin-1
Objective: To determine if the phenotype observed with this compound is recapitulated by reducing the expression of its target, galectin-1.
Methodology:
-
siRNA/shRNA Design and Transfection: Design and validate siRNA or shRNA constructs that specifically target the LGALS1 gene (encoding galectin-1). Transfect your cells with these constructs. Include a non-targeting control siRNA/shRNA.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm the knockdown of galectin-1 protein expression by Western blot or qPCR.
-
Phenotypic Assay: In parallel, perform your primary biological assay with the galectin-1 knockdown cells and the control cells.
-
This compound Treatment in Knockdown Cells: Treat the galectin-1 knockdown cells and control cells with this compound.
-
Analysis: If the phenotype observed with this compound is similar to the phenotype of galectin-1 knockdown, it strongly suggests an on-target effect. Furthermore, this compound should have a diminished or no effect in the galectin-1 knockdown cells if the phenotype is on-target.
References
- 1. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galectin-1 Overexpression Activates the FAK/PI3K/AKT/mTOR Pathway and Is Correlated with Upper Urinary Urothelial Carcinoma Progression and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. The sweet and the bitter sides of galectin-1 in immunity: its role in immune cell functions, apoptosis, and immunotherapies for cancer with a focus on T cells - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with high background noise in GB1490 fluorescence polarization assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GB1490 in fluorescence polarization (FP) assays.
Troubleshooting Guide: High Background Noise
High background noise in a this compound fluorescence polarization assay can mask the specific signal, leading to a reduced signal-to-noise ratio and inaccurate data. The following guide provides a systematic approach to identifying and mitigating common sources of high background.
Diagram: Troubleshooting Logic for High Background in FP Assays
Caption: Troubleshooting workflow for high background noise.
Frequently Asked Questions (FAQs)
Assay Principle & Components
Q1: What is the basic principle of a fluorescence polarization assay for this compound?
A1: A fluorescence polarization (FP) assay measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) in solution.[1][2] In a typical assay for this compound, a fluorescently labeled ligand that binds to galectin-1 is used as the tracer. When the small tracer is unbound, it tumbles rapidly, and the emitted light is depolarized (low polarization). When the tracer binds to the much larger galectin-1 protein, its rotation slows significantly, and the emitted light remains highly polarized (high polarization).[3][4] this compound, an inhibitor of galectin-1, competes with the tracer for binding.[5] An effective inhibitor like this compound will displace the tracer from galectin-1, leading to a decrease in fluorescence polarization.
Q2: What are the key components of a this compound FP assay?
A2: The essential components are:
-
Galectin-1: The protein target of this compound.
-
Fluorescent Tracer: A ligand for galectin-1 that is covalently linked to a fluorophore. Fluorescein-conjugated saccharides are commonly used as probes for galectins.[6]
-
This compound: The unlabeled inhibitor being tested.
-
Assay Buffer: A buffered solution that maintains the stability and activity of the protein and tracer.[7][8]
Troubleshooting High Background Noise
Q3: My blank wells (buffer only) have high fluorescence intensity. What could be the cause?
A3: High fluorescence from the buffer itself is likely due to autofluorescent contaminants.[9][10] Ensure you are using high-purity water and reagents. It can be beneficial to test each buffer component individually for fluorescence to identify the source.[11] Using black, opaque microplates can also help minimize background fluorescence from the plate itself.[10][11]
Q4: The polarization value of my free tracer is higher than expected. Why is this happening?
A4: A high baseline polarization for the free tracer can be caused by several factors:
-
Impure Tracer: The presence of unbound free dye can contribute to a high background signal.[2] Ensure the tracer is highly purified after labeling.
-
Tracer Aggregation: The fluorescent tracer may be self-aggregating, increasing its effective size and thus its polarization.
-
Non-specific Binding: The tracer may be binding to components in the buffer, such as carrier proteins like bovine serum albumin (BSA), or to the surface of the microplate wells.[9][12] Consider using a buffer without BSA or with an alternative like bovine gamma globulin (BGG), and using non-binding surface (NBS) plates.[9][12] The addition of a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) can also help reduce non-specific binding.[12][13]
Q5: I observe high background signal and variability across my plate, especially at high concentrations of galectin-1. What should I check?
A5: This issue is often caused by light scattering. Light scattering can be due to:
-
Protein Aggregation: The galectin-1 preparation may contain aggregates. It is recommended to use highly purified protein.[2][9] Aggregates can sometimes be removed by centrifugation or filtration of the protein stock before use.[9]
-
Precipitation: The inhibitor (this compound) or other components may precipitate at high concentrations.
-
Particulates: Dust or other particulates in the buffer or reagents can scatter light. Ensure all solutions are free of visible particles.
Using red-shifted fluorophores for your tracer can help minimize interference from light scattering, as scattering intensity decreases at longer wavelengths.[14][15]
Experimental Protocol and Data
Q6: Can you provide a general experimental protocol for a this compound competition FP assay?
A6: The following is a generalized protocol. Optimal concentrations of galectin-1 and the fluorescent tracer must be determined empirically through saturation binding experiments.
Experimental Protocol: this compound Competition FP Assay
| Step | Procedure | Notes |
| 1. Reagent Preparation | Prepare stocks of galectin-1, fluorescent tracer, and this compound in assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4 with 0.01% Tween-20). | All solutions should be clear and free of precipitates. |
| 2. Assay Plate Setup | In a black, non-binding surface 384-well plate, perform serial dilutions of this compound.[16] | Include controls: 1) tracer only (for minimum polarization), 2) tracer + galectin-1 (for maximum polarization), and 3) buffer only (for background). |
| 3. Addition of Galectin-1 | Add a fixed concentration of galectin-1 to all wells except the tracer-only and buffer-only controls. | The optimal galectin-1 concentration is typically the one that results in 50-80% of the tracer being bound.[14] |
| 4. Incubation | Incubate the plate for a set period (e.g., 30-60 minutes) at room temperature to allow binding to reach equilibrium. | Protect the plate from light during incubation.[17] |
| 5. Addition of Tracer | Add a fixed concentration of the fluorescent tracer to all wells except the buffer-only control. | The final tracer concentration should ideally be at or below its Kd for galectin-1.[11] |
| 6. Final Incubation | Incubate for an additional 30-60 minutes at room temperature, protected from light. | |
| 7. Measurement | Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission filters for the chosen fluorophore. | Ensure the gain settings are optimized to avoid detector saturation while maximizing signal.[11][18] |
Q7: How should I present the quantitative data from my troubleshooting experiments?
A7: Summarizing your data in tables is an effective way to compare different conditions.
Table 1: Troubleshooting Buffer Composition
| Buffer Condition | Background Fluorescence (RFU) | Free Tracer Polarization (mP) |
| Standard Buffer | 1500 | 85 |
| High-Purity Water | 350 | 55 |
| Standard Buffer + 0.01% Tween-20 | 1550 | 60 |
| Standard Buffer (No BSA) | 1400 | 65 |
Table 2: Optimizing Galectin-1 and Tracer Concentrations
| Galectin-1 Conc. (nM) | Tracer Conc. (nM) | Total Fluorescence (RFU) | Polarization (mP) |
| 0 | 10 | 50,000 | 52 |
| 50 | 10 | 49,500 | 180 |
| 100 | 10 | 49,000 | 250 |
| 200 | 10 | 48,800 | 280 |
Galectin-1 Signaling Pathway
This compound is an inhibitor of galectin-1, a protein involved in various cellular processes, including T-cell apoptosis. Understanding the signaling pathway can provide context for the inhibitor's mechanism of action.
Diagram: Simplified Galectin-1 Signaling in T-Cell Apoptosis
Caption: Galectin-1 signaling pathways leading to T-cell apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of galectin-1, a glycan-binding protein, to gastrointestinal tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of galectin-1 in trophoblast differentiation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sweet and the bitter sides of galectin-1 in immunity: its role in immune cell functions, apoptosis, and immunotherapies for cancer with a focus on T cells | springermedizin.de [springermedizin.de]
- 8. Structural Features of Galectin-9 and Galectin-1 That Determine Distinct T Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Galectin-1/PerCP FluoroFinder [app.fluorofinder.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
Best practices for long-term storage of GB1490 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of GB1490 solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent is critical for the stability of your this compound stock solution. While the optimal solvent should be determined empirically for your specific experimental needs, a common starting point for compounds of this nature is a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO). For cell-based assays, it is crucial to consider the final concentration of the solvent to avoid toxicity.[1]
Q2: What is the optimal temperature for long-term storage of this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] Concentrated stock solutions are generally more stable than working solutions.[3][4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I protect this compound solutions from degradation?
A3: To prevent degradation, this compound solutions should be protected from light, moisture, and air.[2][5] Store solutions in amber-colored vials or tubes to shield them from light.[4] Ensure that the storage containers are tightly sealed to prevent exposure to air and moisture, which can lead to hydrolysis or oxidation.
Q4: What is the expected shelf-life of a this compound solution?
Q5: Are there any known degradation products of this compound in solution?
A5: Specific degradation products for this compound in solution have not been widely reported. However, compounds with similar structures, such as those containing thiazole (B1198619) rings, are generally stable but can be susceptible to oxidation or hydrolysis under suboptimal conditions.[6][7] Any significant color change or precipitation in the solution may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the solution after thawing. | The solubility of this compound may be limited in the chosen solvent at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Aliquot the new stock into single-use vials to minimize freeze-thaw cycles. Ensure proper storage conditions are maintained. |
| Loss of compound activity over time. | Gradual degradation of this compound in the solution. | Validate the concentration and purity of the stock solution using an appropriate analytical method (e.g., HPLC). If degradation is confirmed, prepare a fresh solution. Consider reducing the storage duration for working solutions. |
| Color change in the solution. | Potential oxidation or contamination of the solution. | Discard the solution. Prepare a fresh stock solution using high-purity, anhydrous solvents and sterile techniques. Ensure the storage vial is properly sealed and protected from light. |
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Good solubility for many organic compounds, suitable for cell culture at low concentrations. |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and microbial growth.[2] |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation.[2][4][5] |
| Air/Moisture | Tightly sealed containers | Prevents oxidation and hydrolysis. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes | Avoids degradation from repeated temperature changes. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Methodology:
-
Pre-weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) tubes. This will help to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Best Practices for this compound Solution Storage
Caption: Logical workflow for the long-term storage of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 6. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GB1490 Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of GB1490 in cancer cell treatment. The information is presented in a practical question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a selective inhibitor of galectin-1, a protein that is overexpressed in various cancers and plays a role in tumor progression, including processes like cell adhesion, migration, and evasion of the immune response.[1] By inhibiting galectin-1, this compound is expected to interfere with these cancer-promoting activities.[2][3]
Q2: I am starting my experiments with this compound. What is a good starting point for incubation time?
For a novel compound like this compound, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cancer cell line and experimental endpoint. A typical starting range for in vitro drug treatments is between 24 and 72 hours.[4][5][6][7] It is recommended to test several time points within this range (e.g., 24, 48, and 72 hours) to observe the dynamic response of the cells to this compound.[4][5][7]
Q3: My initial experiments show no significant effect of this compound on cell viability. What should I do?
There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Optimize Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line.[4][5]
-
Extend Incubation Time: The selected incubation time might be too short for this compound to induce a measurable response.[4][5] A longer exposure may be necessary to observe effects on cell proliferation or viability.[5]
-
Assess Target Engagement: Confirm that this compound is interacting with its target, galectin-1, in your specific cell line. This can be indirectly assessed by observing downstream effects.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
High variability can obscure the true effect of this compound. Common causes and solutions include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use precise cell counting methods to maintain consistency across wells.[4][5]
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can affect cell growth. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.[4][5]
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques to minimize errors in the addition of this compound and other reagents.[4]
Troubleshooting Guide
This guide addresses common problems encountered when determining the optimal incubation time for this compound.
| Symptom | Possible Cause | Suggested Solution |
| No dose-dependent effect on cell viability at any tested incubation time. | 1. This compound concentration is too low. 2. The chosen cell line is resistant to galectin-1 inhibition. 3. The incubation period is still too short. | 1. Perform a wider dose-response experiment with higher concentrations of this compound. 2. Research the expression level of galectin-1 in your cell line. Consider using a positive control cell line known to be sensitive to galectin-1 inhibition. 3. Extend the time-course experiment to longer time points (e.g., 96 or 120 hours), ensuring the control cells do not become over-confluent. |
| Significant cell death is observed even at the shortest incubation time and lowest concentration. | 1. This compound is highly potent in your cell line. 2. The solvent for this compound (e.g., DMSO) is causing toxicity. | 1. Test a lower range of this compound concentrations. 2. Include a vehicle control (cells treated with the same concentration of the solvent alone) to assess solvent toxicity. Ensure the final solvent concentration is low (typically <0.5%).[6] |
| The effect of this compound appears to decrease at longer incubation times. | 1. This compound may be unstable in the cell culture medium over extended periods. 2. The cancer cells may be developing resistance or activating compensatory signaling pathways. | 1. Prepare fresh this compound solutions for each experiment. Consider replenishing the medium with fresh this compound during longer incubation periods. 2. Analyze the activation of potential compensatory pathways via western blot at different time points. |
| Cell morphology changes unexpectedly, not correlating with cell death. | 1. This compound may be inducing cellular processes other than apoptosis, such as senescence or differentiation. 2. Potential off-target effects of the compound. | 1. Use specific assays to detect senescence (e.g., β-galactosidase staining) or differentiation markers. 2. Review available literature on the selectivity of this compound and its analogs. |
Experimental Protocols
1. Time-Course Cell Viability Assay (MTT Assay)
This protocol is designed to determine the optimal incubation time of this compound by measuring its effect on cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow the cells to adhere overnight.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated and vehicle-treated (e.g., DMSO) controls.[4][5]
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.[4][7]
-
MTT Addition: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.[4][7]
-
Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[4][7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time is the point at which a significant and reproducible effect is observed.[4]
Table 1: Example Data Layout for Time-Course Cell Viability Assay
| This compound Concentration | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 µM (Control) | 100 | 100 | 100 |
| Vehicle Control | 99.5 | 99.2 | 98.9 |
| X µM | 95.3 | 85.1 | 70.4 |
| Y µM | 88.7 | 72.5 | 55.8 |
| Z µM | 75.2 | 58.9 | 40.1 |
2. Western Blot for Downstream Signaling
This protocol helps to determine a suitable incubation time by observing the effect of this compound on the phosphorylation status or expression level of proteins in pathways regulated by galectin-1.
-
Cell Culture and Treatment: Seed cancer cells in appropriate culture dishes and grow them to 70-80% confluency. Treat the cells with this compound at a fixed concentration for various short time points (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.[5][8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a PVDF or nitrocellulose membrane.[5][8]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against your target proteins (e.g., phosphorylated and total forms of proteins in pathways downstream of galectin-1) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9] The time point at which a clear change in protein expression or phosphorylation is observed can be considered for further experiments.
Visualizations
Below are diagrams to illustrate key experimental workflows and concepts.
Caption: A flowchart illustrating the experimental workflow for determining the optimal incubation time for this compound treatment.
Caption: A decision tree for troubleshooting experiments where this compound shows no observable effect on cancer cell viability.
Caption: A diagram illustrating the proposed mechanism of action of this compound in inhibiting the galectin-1 signaling pathway.
References
- 1. The Role of Galectin-1 in Cancer Progression, and Synthetic Multivalent Systems for the Study of Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting intracellular galectins for cancer treatment [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity with GB1490 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cytotoxicity observed during experiments with the galectin-1 inhibitor, GB1490.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cell death in my experiments with this compound, which is unexpected. What are the potential causes?
A1: While this compound has been reported to have low cytotoxicity in some cell lines, such as A549 cells where no significant cytotoxicity was observed up to 90 μM, unexpected cell death can arise from several factors.[1] These can be broadly categorized as issues with the compound itself, experimental procedure, or cell-specific sensitivities. It is crucial to systematically investigate these possibilities.
Potential causes include:
-
Compound Solubility and Stability: this compound may precipitate out of the culture medium if not properly dissolved, leading to inconsistent concentrations and potential cytotoxic effects of aggregates. The stability of this compound in your specific cell culture medium over the duration of the experiment should also be considered.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[2][3]
-
Off-Target Effects: Although designed as a selective galectin-1 inhibitor, at higher concentrations or in specific cellular contexts, this compound could have off-target effects.
-
Cell Line Sensitivity: The cytotoxic response to a compound can be highly dependent on the specific cell line being used due to differences in gene expression and signaling pathways.
-
Experimental Errors: Inconsistent cell seeding, pipetting errors, contamination, or issues with assay reagents can all contribute to misleading cytotoxicity results.[4]
Q2: How can I troubleshoot the solubility of this compound in my cell culture medium?
A2: this compound is typically soluble in DMSO.[4] However, precipitating when diluted into aqueous culture media is a common issue for many compounds. Here are some steps to improve solubility:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Instead of adding the stock solution directly to the final culture volume, perform serial dilutions in pre-warmed (37°C) culture medium.
-
Mixing: Add the diluted compound to the cell culture plates and mix gently but thoroughly to ensure even distribution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to many cell lines.[2][3] Always include a vehicle control (media with the same final DMSO concentration as the treated wells) to assess the effect of the solvent on cell viability.
-
Visual Inspection: After preparing the treatment media, visually inspect it for any signs of precipitation before adding it to the cells.
Q3: What are the recommended concentrations for this compound treatment?
A3: The effective concentration of this compound will vary depending on the cell line and the specific biological question being addressed. Based on available data, here are some key parameters:
| Parameter | Value | Cell Line | Reference |
| Galectin-1 Kd | 0.4 μM | - | [5][6] |
| Galectin-3 Kd | 2.7 μM | - | [5][6] |
| Observed non-cytotoxic concentration | Up to 90 μM | A549 | [1] |
| Concentration for reversing Gal-1 induced apoptosis | Low μM | Jurkat | [1] |
It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. Incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Visualizations
Caption: A workflow diagram for troubleshooting unexpected cytotoxicity.
Caption: Galectin-1 signaling and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Analysis of GB1490 and GB1908 in Preclinical Lung Cancer Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of two selective galectin-1 inhibitors, GB1490 and GB1908, in preclinical lung cancer models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for further investigation.
Introduction
Galectin-1 is a β-galactoside-binding protein that is overexpressed in various malignancies, including lung cancer. Its role in promoting tumor growth, metastasis, and immune evasion makes it a compelling target for therapeutic intervention. This compound and its successor, GB1908, are orally available small molecule inhibitors of galectin-1. GB1908 was developed through optimization of this compound to enhance affinity and selectivity for galectin-1.[1][2] This guide summarizes the available preclinical data for both compounds, offering a side-by-side comparison of their biochemical and cellular activities, as well as the in vivo efficacy of GB1908 in a lung cancer model.
Data Presentation
Biochemical and In Vitro Activity
A direct comparison of the binding affinities of this compound and GB1908 reveals a significant improvement in both potency and selectivity for galectin-1 with GB1908.
| Compound | Target | Dissociation Constant (Kd) | IC50 (Galectin-1-induced Apoptosis) |
| This compound | Galectin-1 | 0.4 µM | Not Available |
| Galectin-3 | 2.7 µM | Not Available | |
| GB1908 | Galectin-1 | 0.057 µM | 850 nM |
| Galectin-3 | 6.0 µM | Not Available |
Data compiled from multiple sources.[1][2]
The lower Kd value for GB1908 indicates a higher binding affinity for galectin-1. Furthermore, the selectivity of GB1908 for galectin-1 over galectin-3 is more than 100-fold, a substantial increase compared to this compound. In a cellular context, GB1908 demonstrated the ability to inhibit galectin-1-induced apoptosis in Jurkat T-cells with an IC50 of 850 nM.[1][2][3]
In Vivo Efficacy in a Syngeneic Lung Cancer Model
GB1908 was evaluated in a syngeneic mouse model of lung cancer using Lewis Lung Carcinoma (LL/2) cells. Oral administration of GB1908 resulted in a significant reduction in primary tumor growth.[1][2][3]
| Compound | Animal Model | Cell Line | Dosing Regimen | Outcome |
| GB1908 | C57BL/6N mice | LL/2 (Lewis Lung Carcinoma) | 30 mg/kg, orally, twice a day | Reduced primary tumor growth |
Information sourced from published research.[4]
Experimental Protocols
Determination of Binding Affinity (Fluorescence Polarization)
Binding affinities of the compounds to galectin-1 and galectin-3 were determined using a competitive fluorescence polarization assay. A fluorescently labeled lactose (B1674315) derivative was used as a probe that binds to the carbohydrate recognition domain of the galectins. The assay measures the change in polarization of the fluorescent probe upon displacement by the inhibitor. The concentration of the inhibitor that causes 50% displacement of the probe is used to calculate the Kd value.
Galectin-1-Induced Apoptosis Assay
Jurkat cells, a human T-lymphocyte cell line, were treated with recombinant human galectin-1 to induce apoptosis. The ability of GB1908 to inhibit this process was quantified by measuring markers of apoptosis, such as caspase activation or changes in cell viability, after a 16-hour incubation period with varying concentrations of the compound.[3][4] The IC50 value was determined as the concentration of GB1908 that resulted in a 50% inhibition of galectin-1-induced apoptosis.[3][4]
Syngeneic Mouse Model of Lung Cancer
Female C57BL/6N mice were subcutaneously injected with LL/2 (Lewis Lung Carcinoma) cells.[4] Once tumors were established, mice were randomized into vehicle control and treatment groups. GB1908 was administered orally at a dose of 30 mg/kg twice daily.[3][4] Tumor volume was measured regularly throughout the study to assess the anti-tumor efficacy of the compound.
Visualizations
Galectin-1 Signaling Pathway in Lung Cancer
Caption: Galectin-1 signaling cascade in lung cancer and point of inhibition by this compound/GB1908.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of GB1908 in the LL/2 syngeneic mouse model.
References
Head-to-head comparison of GB1490 and OTX008 as galectin-1 inhibitors
A Detailed Guide for Researchers and Drug Development Professionals
Galectin-1, a β-galactoside-binding lectin, has emerged as a critical regulator in cancer progression, orchestrating a complex interplay of signaling pathways that drive tumor cell proliferation, angiogenesis, and immune evasion. The development of potent and selective galectin-1 inhibitors is a promising therapeutic strategy. This guide provides a comprehensive head-to-head comparison of two prominent small-molecule galectin-1 inhibitors, GB1490 and OTX008, with a focus on their biochemical and cellular activities, supported by experimental data and detailed protocols.
Executive Summary
This guide presents a comparative analysis of this compound, a novel, orally available α-D-galactopyranoside derivative, and OTX008, a calixarene-based allosteric inhibitor. While both compounds target galectin-1, they exhibit distinct profiles in terms of binding affinity, mechanism of action, and cellular effects. This compound demonstrates high-affinity binding to the carbohydrate recognition domain (CRD) of galectin-1 and effectively reverses galectin-1-induced T-cell apoptosis. In contrast, OTX008 acts as an allosteric inhibitor and has been extensively characterized for its anti-proliferative and anti-angiogenic properties across a range of cancer cell lines.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and OTX008 based on available experimental evidence.
| Parameter | This compound | OTX008 |
| Binding Affinity (Kd) to human Galectin-1 | 0.4 µM[1] | Data not explicitly available in reviewed sources; characterized as an allosteric inhibitor. |
| Selectivity (Kd for Galectin-3) | 2.7 µM[1] | Data not explicitly available in reviewed sources. |
| Inhibition of Gal-1-induced Apoptosis (Jurkat cells) | IC50 = 2.3 µM (reverses apoptosis)[1] | Does not reverse galectin-1-induced apoptosis in Jurkat cells. |
| Anti-proliferative Activity (GI50) | Not reported | 3 to >500 µM across various cancer cell lines[2] |
| Oral Bioavailability (mice) | >99%[1] | Not reported |
Mechanism of Action
This compound: Competitive Inhibition at the Carbohydrate Recognition Domain
This compound is a glycomimetic inhibitor designed to bind directly to the carbohydrate recognition domain (CRD) of galectin-1. This competitive binding mechanism prevents galectin-1 from interacting with its natural carbohydrate ligands on the surface of cells, thereby blocking its downstream signaling functions. The X-ray crystal structure of this compound in complex with galectin-1 confirms its binding to the canonical carbohydrate-binding site.
OTX008: Allosteric Inhibition
OTX008 is a calixarene (B151959) derivative that functions as an allosteric inhibitor of galectin-1[2]. It binds to a site on the galectin-1 protein that is distinct from the CRD. This binding event induces a conformational change in the protein that reduces the affinity of the CRD for its carbohydrate ligands, thus indirectly inhibiting its function.
Key Experimental Findings and Protocols
Determination of Binding Affinity by Fluorescence Polarization
Objective: To quantify the binding affinity (Kd) of an inhibitor to galectin-1.
Principle: This assay measures the change in the polarization of fluorescently labeled carbohydrate probe upon binding to galectin-1. Unbound, the small probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger galectin-1 protein, the probe's rotation slows, leading to an increase in polarization. An inhibitor competes with the fluorescent probe for binding to galectin-1, causing a decrease in polarization in a concentration-dependent manner.
-
Materials: Recombinant human galectin-1, a high-affinity fluorescently labeled lactose (B1674315) probe, this compound, assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20).
-
Procedure:
-
A solution containing a fixed concentration of galectin-1 and the fluorescent probe is prepared. The concentrations are chosen to ensure a significant portion of the probe is bound to the protein.
-
Serial dilutions of this compound are added to the galectin-1/probe mixture in a microplate.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kd value is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
Galectin-1-Induced T-Cell Apoptosis Assay
Objective: To assess the ability of an inhibitor to block galectin-1-induced apoptosis in T-lymphocytes.
Principle: Galectin-1 can induce apoptosis in activated T-cells, a mechanism that contributes to tumor immune evasion. This assay evaluates whether an inhibitor can rescue T-cells from galectin-1-mediated cell death. Apoptosis is typically measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Cell Line: Jurkat T-cells.
-
Materials: Recombinant human galectin-1, this compound, OTX008, RPMI-1640 medium supplemented with fetal bovine serum, Annexin V-FITC, Propidium Iodide (PI), flow cytometer.
-
Procedure:
-
Jurkat T-cells are seeded in a 96-well plate.
-
Cells are pre-incubated with varying concentrations of this compound or OTX008 for 1 hour.
-
Recombinant galectin-1 is added to the wells to induce apoptosis. Control wells with no galectin-1 and no inhibitor are included.
-
The plate is incubated for a defined period (e.g., 24 hours) at 37°C.
-
Cells are harvested and washed with binding buffer.
-
Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified by flow cytometry.
-
The IC50 value for the inhibition of apoptosis is calculated for each compound.
-
Results: As reported, this compound was shown to reverse galectin-1-induced apoptosis of Jurkat cells at low µM concentrations[1]. In contrast, other studies have indicated that OTX008 does not inhibit galectin-1-induced apoptosis in this cell line.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of an inhibitor on cancer cells.
Principle: This assay measures the ability of a compound to inhibit the growth of a panel of cancer cell lines. The 50% growth inhibitory concentration (GI50) is a common metric used to quantify the potency of a compound. Various methods can be used to assess cell proliferation, including the sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.
-
Cell Lines: A panel of human cancer cell lines (e.g., from NCI-60).
-
Materials: OTX008, appropriate cell culture media and supplements, sulforhodamine B (SRB), trichloroacetic acid (TCA).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of OTX008 and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the cells are fixed with TCA.
-
The fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a microplate reader.
-
The GI50 value is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
-
Results: OTX008 has been shown to inhibit the proliferation of a wide range of human cancer cell lines with GI50 values ranging from 3 to over 500 µM[2].
Signaling Pathways and Experimental Workflows
Conclusion
This compound and OTX008 represent two distinct and valuable chemical scaffolds for the inhibition of galectin-1. This compound, with its high affinity, selectivity, and oral bioavailability, coupled with its ability to counteract galectin-1-mediated immunosuppression, holds significant promise for cancer immunotherapy. OTX008 has a well-documented history of anti-proliferative and anti-angiogenic effects in preclinical models, demonstrating the therapeutic potential of allosteric galectin-1 inhibition.
The choice between these inhibitors for a specific research or therapeutic application will depend on the desired biological outcome. For studies focused on dissecting the role of the galectin-1 CRD in immune modulation, this compound is an excellent tool. For investigating the broader anti-cancer effects of galectin-1 inhibition, including direct effects on tumor cell growth and the tumor microenvironment, OTX008 provides a well-characterized alternative. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their in vivo efficacy and to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Selectivity of Galectin Inhibitors GB1490 and GB1107
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent galectin inhibitors, GB1490 and GB1107. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate tool compound for their studies of galectin biology and therapeutic development.
Introduction to this compound and GB1107
GB1107 is a potent, selective, and orally active inhibitor of Galectin-3 (Gal-3), a protein implicated in a variety of diseases, including fibrosis and cancer.[1][2] It has been shown to reduce the growth of lung adenocarcinoma and metastasis in preclinical models.[1][2]
This compound is a selective and orally available inhibitor of Galectin-1 (Gal-1), a key regulator of immune responses and apoptosis.[3] It was developed from a series of Galectin-3 selective compounds and has demonstrated the ability to reverse Galectin-1-induced apoptosis.[3]
Comparative Selectivity Profile
The primary difference between this compound and GB1107 lies in their selectivity for different members of the galectin family. GB1107 is highly selective for Galectin-3, while this compound displays a preference for Galectin-1. This is quantitatively demonstrated by their dissociation constants (Kd) against these two targets.
| Target | This compound (Kd, µM) | GB1107 (Kd, µM) |
| Galectin-1 | 0.4 | 3.7 |
| Galectin-3 | 2.7 | 0.037 |
| Data sourced from Zetterberg et al., J Med Chem, 2023.[3] |
As the data indicates, this compound has a 6.75-fold higher affinity for Galectin-1 over Galectin-3. Conversely, GB1107 exhibits a 100-fold greater affinity for Galectin-3 compared to Galectin-1, highlighting its high selectivity.
Further studies have reported that this compound demonstrates a selectivity of 6- to 320-fold for Galectin-1 over a broader panel of galectins.[3] Similarly, GB1107 has been described as having over 1000-fold selectivity for Galectin-3 against other galectins, though the full panel data is not publicly available.
Experimental Protocols
The binding affinities (Kd) of these inhibitors are typically determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP). The following is a generalized protocol based on standard methods for assessing galectin-inhibitor interactions.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled ligand from a galectin by a competitive inhibitor.
Materials:
-
Recombinant human galectins (e.g., Galectin-1 and Galectin-3)
-
Fluorescently labeled probe with known affinity for the target galectin
-
Inhibitor compounds (this compound or GB1107)
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20)
-
Microplates (e.g., 384-well, black, low-volume)
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare solutions of the galectin and the fluorescent probe at fixed concentrations in the assay buffer. The concentration of the galectin should be in the range of its Kd for the probe.
-
-
Assay Procedure:
-
Add the galectin solution to all wells of the microplate.
-
Add the serially diluted inhibitor solutions to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known potent inhibitor as a positive control.
-
Add the fluorescent probe solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (and subsequently Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Signaling Pathways
The differential selectivity of this compound and GB1107 allows for the specific interrogation of the distinct signaling pathways modulated by Galectin-1 and Galectin-3.
Galectin-1 Signaling
Extracellular Galectin-1 can induce apoptosis in activated T-cells by cross-linking cell surface glycoproteins such as CD7 and CD45. This diagram illustrates a simplified workflow for a Galectin-1 mediated apoptosis assay.
References
GB1490: Unveiling its Specificity Against the Galectin Family
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a small molecule inhibitor is paramount. This guide provides a detailed comparison of GB1490's binding affinity against a panel of human galectins, supported by experimental data and methodologies, to validate its specificity.
This compound is an orally active, small molecule inhibitor that has demonstrated high affinity and selectivity for galectin-1.[1][2] Its development marks a significant step in creating targeted therapies for diseases where galectin-1 is implicated. This document outlines the specificity of this compound, presenting quantitative data on its binding to various galectins and detailing the experimental protocols used for this validation.
Comparative Binding Affinity of this compound
The binding affinity of this compound for a range of human galectins was determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and a protein (galectin), where a lower Kd value indicates a stronger binding affinity.
| Galectin | Kd (μM) | Selectivity vs. Galectin-1 |
| Galectin-1 | 0.4 | - |
| Galectin-2 | 12 | 30-fold |
| Galectin-3 | 2.7 | 6.75-fold |
| Galectin-4 (N-terminal) | >100 | >250-fold |
| Galectin-4 (C-terminal) | 25 | 62.5-fold |
| Galectin-7 | 2.4 | 6-fold |
| Galectin-8 (N-terminal) | >100 | >250-fold |
| Galectin-8 (C-terminal) | 128 | 320-fold |
| Galectin-9 (N-terminal) | 4.8 | 12-fold |
| Galectin-9 (C-terminal) | 13 | 32.5-fold |
Data sourced from Zetterberg et al., J. Med. Chem. 2023, 66, 24, 16980–16990.
The data clearly indicates that this compound is a potent inhibitor of galectin-1 with a Kd of 0.4 μM.[1][2] Its selectivity for galectin-1 is significant, with binding affinities for other galectins ranging from 6- to over 320-fold weaker.[1][2]
Experimental Protocols
The following sections detail the methodologies employed to validate the specificity and functional effect of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure real-time biomolecular interactions. The affinity of this compound for various galectins was determined using this method.
Methodology:
-
Immobilization: Recombinant human galectins were immobilized on a sensor chip surface.
-
Binding: A series of concentrations of this compound in a suitable buffer were flowed over the sensor surface.
-
Detection: The binding of this compound to the immobilized galectins was detected by a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Data Analysis: The association and dissociation rates were measured, and the equilibrium dissociation constant (Kd) was calculated from these rates.
Galectin-1-Induced Apoptosis Assay in Jurkat Cells
To assess the functional consequence of this compound's inhibition of galectin-1, its ability to reverse galectin-1-induced apoptosis in Jurkat T-cells was investigated.
Methodology:
-
Cell Culture: Jurkat T-cells were cultured in appropriate media.
-
Induction of Apoptosis: Cells were treated with recombinant human galectin-1 to induce apoptosis.
-
Inhibition: In parallel experiments, cells were pre-incubated with varying concentrations of this compound before the addition of galectin-1.
-
Apoptosis Detection: Apoptosis was quantified using methods such as flow cytometry to measure the percentage of apoptotic cells.
Galectin-1 Signaling Pathway in Apoptosis
Galectin-1 induces apoptosis in T-cells through a well-defined signaling cascade. This compound, by binding to galectin-1, prevents the initiation of this pathway.
Extracellular galectin-1 cross-links glycoproteins on the T-cell surface, such as the Fas receptor (CD95). This clustering of Fas receptors leads to the recruitment of the Fas-associated death domain (FADD) protein. FADD, in turn, recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the activation of executioner caspases like caspase-3, which results in the characteristic morphological and biochemical changes of apoptosis.
References
A Comparative Analysis of GB1490 and Thiodigalactoside (TDG) as Galectin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent galectin inhibitors: GB1490 and Thiodigalactoside (TDG). Galectins, a family of β-galactoside-binding proteins, are implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis, making them attractive therapeutic targets. This document outlines the performance of this compound and TDG, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
Both this compound and Thiodigalactoside (TDG) are potent inhibitors of galectins, particularly Galectin-1, a key player in tumor immunology and angiogenesis. While TDG is a well-established pan-galectin inhibitor used extensively in preclinical research, this compound is a more recent, orally available small molecule with high affinity and selectivity for Galectin-1. This guide will delve into a quantitative comparison of their binding affinities, their effects on cancer cell apoptosis, and their efficacy in in vivo models.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and TDG based on available experimental evidence. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparative Binding Affinities (Kd) of Galectin Inhibitors
| Compound | Target Galectin | Dissociation Constant (Kd) | Experimental Method |
| This compound | Galectin-1 | 0.4 µM[1] | Not Specified |
| Galectin-3 | 2.7 µM[1] | Not Specified | |
| Thiodigalactoside (TDG) | Galectin-1 | 24 µM[2] | Not Specified |
| Galectin-3 | 49 µM[2] | Not Specified |
Table 2: In Vitro Efficacy - Inhibition of Galectin-1-Induced Apoptosis in Jurkat T-cells
| Compound | Assay | Endpoint | Result |
| This compound | Jurkat Cell Apoptosis Assay | Reversal of Gal-1 induced apoptosis | Effective at low µM concentrations[1] |
| Thiodigalactoside (TDG) | Jurkat Cell Apoptosis Assay | Inhibition of Gal-1 induced apoptosis | Effective inhibitor[3] |
Table 3: In Vivo Performance of Galectin Inhibitors in Mouse Cancer Models
| Compound | Mouse Model | Dosing Regimen | Key Findings |
| This compound Derivative (GB1908) | Syngeneic mouse model of lung cancer (LL/2) | 30 mg/kg b.i.d. | Reduced primary tumor growth[4] |
| Thiodigalactoside (TDG) | B16F10 melanoma and 4T1 breast cancer models | Intratumoral injection | Significantly raised tumor-infiltrating CD8+ lymphocytes, reduced CD31+ endothelial cells, and suppressed tumor growth[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Fluorescence Polarization Assay for Binding Affinity (Kd) Determination
This competitive assay measures the binding of an inhibitor to a galectin by observing the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant human Galectin-1 or Galectin-3
-
Fluorescein-labeled galactoside probe
-
Test compounds (this compound, TDG)
-
Assay buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween 20)
-
Black, non-binding surface 384-well plates
-
Fluorescence polarization plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Probe-Galectin Binding: To determine the optimal galectin concentration, a fixed concentration of the fluorescent probe is incubated with serial dilutions of the galectin protein. The polarization values are measured to determine the concentration of galectin that yields 50-80% of the maximum polarization signal.
-
Competitive Inhibition Assay: A fixed concentration of the galectin and the fluorescent probe (as determined in the previous step) are incubated with serial dilutions of the test inhibitor (this compound or TDG).
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measurement: Fluorescence polarization is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The Kd value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Jurkat Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by Galectin-1 and its inhibition by the test compounds.
Materials:
-
Jurkat T-cells
-
Recombinant human Galectin-1
-
Test compounds (this compound, TDG)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Jurkat cells are cultured to a density of approximately 1 x 10^6 cells/mL. Cells are then treated with Galectin-1 in the presence or absence of various concentrations of the inhibitor (this compound or TDG) for a specified incubation period (e.g., 48 hours).
-
Cell Harvesting and Washing: Cells are harvested by centrifugation and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells: Live cells
-
Annexin V-positive/PI-negative cells: Early apoptotic cells
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells
-
Mandatory Visualization
Galectin-1 Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Galectin-1 and the points of intervention for inhibitors like this compound and TDG.
Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition.
Caption: Galectin-1 mediated pro-angiogenic signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
This comparative guide provides a comprehensive overview of this compound and Thiodigalactoside as inhibitors of galectins, with a focus on Galectin-1. The data indicates that this compound possesses a significantly higher binding affinity for Galectin-1 compared to TDG and has the advantage of being orally bioavailable. Both compounds have demonstrated efficacy in preclinical models of cancer. The provided experimental protocols and diagrams serve as a valuable resource for researchers in the field of drug development targeting galectin-mediated pathologies. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two promising galectin inhibitors.
References
- 1. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GB1490's Anti-Apoptotic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-apoptotic effects of GB1490, a selective galectin-1 inhibitor. Due to the limited public data on this compound across multiple cell lines, this guide incorporates data from its more potent derivative, GB1908, and other notable galectin-1 inhibitors, OTX008 and LLS30, to offer a broader perspective on targeting galectin-1 to modulate apoptosis.
Galectin-1 is a β-galactoside-binding protein that is overexpressed in numerous cancers and contributes to tumor progression by promoting immune evasion, in part by inducing apoptosis of effector T cells.[1][2] Small molecule inhibitors of galectin-1, such as this compound and its analogs, represent a promising therapeutic strategy to counteract this immunosuppressive effect and inhibit tumor cell survival signaling.
Comparative Analysis of Galectin-1 Inhibitors
While direct cross-validation studies on the anti-apoptotic effects of this compound in various cell lines are not extensively available in published literature, the evaluation of its successor compound, GB1908, and other galectin-1 inhibitors provides valuable insights. This compound is a thiazole-containing glycomimetic that served as a precursor to GB1908, a more potent and selective galectin-1 inhibitor.[3]
The primary anti-apoptotic effect of these inhibitors in the tumor microenvironment is the protection of T-lymphocytes from galectin-1-induced cell death. Within cancer cells themselves, galectin-1 can promote survival through signaling pathways such as ERK1/2 and AKT; its inhibition can therefore lead to reduced proliferation and potentially induce apoptosis.[4][5]
Below is a summary of the anti-proliferative and anti-apoptotic activities of key galectin-1 inhibitors across different cell lines.
| Compound | Cell Line | Cancer Type | Endpoint | IC50/GI50 | Reference |
| GB1908 | Jurkat | T-cell Leukemia | Inhibition of Gal-1-induced apoptosis | 850 nM | [3] |
| LLS30 | PC3 | Prostate Cancer | Anti-proliferation | 10.4 µM | [1] |
| 22RV1 | Prostate Cancer | Potentiation of docetaxel-induced apoptosis | 10 µM (in combination) | [5] | |
| OTX008 | A2780-1A9 | Ovarian Cancer | Anti-proliferation | Correlates with Gal-1 expression | [4] |
| SQ20B | Head and Neck Cancer | Anti-proliferation | Correlates with Gal-1 expression | [4] | |
| 8505c | Thyroid Cancer | Anti-proliferation | Data not quantified | [6] | |
| A549 | Lung Cancer | Anti-proliferation | Data not quantified | ||
| H1299 | Lung Cancer | Anti-proliferation | Data not quantified |
Note: The endpoints and cell types vary across studies, highlighting the need for standardized, direct comparative assays for a definitive cross-validation of this compound's anti-apoptotic effects. The data for GB1908 in Jurkat cells is the most direct evidence of the anti-apoptotic potential of the this compound chemical series.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of galectin-1 inhibition and a typical experimental workflow for assessing anti-apoptotic effects.
Caption: Mechanism of this compound anti-apoptotic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OTX008, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GB1490 Versus Carbohydrate-Based Galectin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel galectin-1 inhibitor, GB1490, against traditional carbohydrate-based inhibitors. This analysis is supported by experimental data to inform strategic decisions in galectin-targeted therapeutic development.
Galectins, a family of β-galactoside-binding proteins, are crucial mediators in a variety of pathological processes, including inflammation, fibrosis, and cancer. Their role in disease has made them attractive targets for therapeutic intervention. For years, the development of galectin inhibitors has been dominated by carbohydrate-based molecules that mimic the natural ligands of galectins. However, these inhibitors often face challenges such as poor oral bioavailability and metabolic instability. This compound emerges as a potent, selective, and orally available small molecule inhibitor of galectin-1, offering a promising alternative to traditional carbohydrate-based approaches.
Performance Benchmark: this compound vs. Carbohydrate-Based Inhibitors
The therapeutic potential of a galectin inhibitor is intrinsically linked to its binding affinity and selectivity. The following tables summarize the available quantitative data comparing this compound with prominent carbohydrate-based galectin inhibitors.
Table 1: Binding Affinity (Kd/Ki) of Galectin Inhibitors
| Inhibitor | Target Galectin | Binding Affinity (μM) | Inhibitor Class |
| This compound | Galectin-1 | 0.4 | Small Molecule |
| Galectin-3 | 2.7 | ||
| Belapectin (GR-MD-02) | Galectin-1 | Binding confirmed, specific Kd not available in reviewed literature | Carbohydrate Polymer |
| Galectin-3 | 2.8 (Ki)[1] | ||
| Thiodigalactoside (TDG) | Galectin-1 | Higher affinity than natural ligands | Carbohydrate |
| TD139 (Olitigaltin) | Galectin-1 | 0.22 | Carbohydrate |
| Galectin-3 | 0.068 | ||
| Galectin-7 | 38 |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a stronger binding affinity.
Table 2: Selectivity Profile of Galectin Inhibitors
| Inhibitor | Selectivity (Galectin-1 vs. Galectin-3) |
| This compound | ~6.75-fold preference for Galectin-1 |
| Belapectin (GR-MD-02) | Greater binding affinity for Galectin-3[2] |
| TD139 (Olitigaltin) | ~3.2-fold preference for Galectin-3 |
Experimental Protocols: Unveiling the Data
The binding affinities presented in this guide are predominantly determined using the Fluorescence Polarization (FP) assay. This robust, solution-based technique measures the change in the polarization of fluorescently labeled ligands upon binding to their target protein.
Fluorescence Polarization (FP) Assay for Galectin Binding Affinity
Objective: To determine the dissociation constant (Kd) of an unlabeled inhibitor for a galectin protein through a competitive binding experiment.
Materials:
-
Purified recombinant galectin protein (e.g., Galectin-1)
-
Fluorescently labeled carbohydrate probe with known affinity for the galectin (e.g., fluorescein-labeled lactose)
-
Unlabeled test inhibitor (e.g., this compound or carbohydrate-based inhibitors)
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.05% Tween-20)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe in the assay buffer.
-
Prepare a serial dilution of the unlabeled test inhibitor in the assay buffer.
-
Prepare a solution of the galectin protein in the assay buffer at a concentration that is approximately equal to the Kd of the fluorescent probe.
-
-
Assay Setup:
-
In the wells of a 384-well microplate, add a fixed concentration of the galectin protein and the fluorescent probe.
-
To these wells, add the serially diluted unlabeled test inhibitor. Include control wells containing only the probe (for minimum polarization) and wells with the probe and galectin but no inhibitor (for maximum polarization).
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
The raw fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted to a suitable binding model (e.g., one-site competition) to determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd,probe), where [L] is the concentration of the fluorescent probe and Kd,probe is the dissociation constant of the probe.
-
Visualizing the Mechanism of Action
Galectin-1 is known to induce apoptosis in activated T cells, a mechanism that can be exploited by cancer cells to evade the immune system. Inhibition of galectin-1 can therefore restore anti-tumor immunity. The following diagram illustrates the simplified signaling pathway of galectin-1-induced T-cell apoptosis and the potential point of intervention for an inhibitor like this compound.
Caption: Galectin-1-induced T-cell apoptosis pathway and the inhibitory action of this compound.
This guide provides a foundational comparison of this compound with carbohydrate-based galectin inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct their own comparative studies under standardized experimental conditions. The development of potent and selective small molecule inhibitors like this compound represents a significant advancement in the field and holds the potential to overcome the limitations of traditional carbohydrate-based approaches in the treatment of galectin-driven diseases.
References
Unveiling the Potential of GB1490: A Comparative Analysis of In Vivo Efficacy in Oncology
For Immediate Release
This guide offers a comparative analysis of the in vivo efficacy of galectin-1 inhibitors, with a focus on contextualizing the potential of GB1490 by examining published data from its closely related derivative, GB1908, and other notable galectin-1 inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
While direct in vivo efficacy data for this compound is not yet published, its optimized pharmacokinetic profile and high selectivity for galectin-1 lay a strong foundation for its therapeutic potential. A recent study on GB1908, a structural analog of this compound, has demonstrated promising anti-tumor activity in a preclinical lung cancer model. This guide will delve into this study and compare it with published in vivo data for other galectin-1 inhibitors, providing a valuable resource for understanding the current landscape of this therapeutic target.
Comparative In Vivo Efficacy of Galectin-1 Inhibitors
The following table summarizes the in vivo efficacy of key galectin-1 inhibitors from published studies. It is important to note that these studies were conducted in different tumor models and under varying experimental conditions, making direct cross-study comparisons challenging.
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Findings | Reference |
| GB1908 | Syngeneic Mouse Model (LL/2 Lung Carcinoma) | 30 mg/kg, b.i.d., oral | Reduced growth of primary lung tumors. | [1] |
| LLS2 | Xenograft Mouse Model (SKOV3 Ovarian Cancer) | Not specified | Suppressed tumor growth. Synergistic anti-tumor effect with paclitaxel, leading to significant tumor regression. | [2][3] |
| OTX008 | Xenograft Mouse Model (Human Head and Neck Squamous Cell Carcinoma) | Not specified | Inhibited tumor growth and angiogenesis. | |
| OTX008 | Murine Model (GL261 Glioblastoma) | 100 ng/kg/day, continuous infusion | Reduced tumor growth. | [4] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation. Below are the detailed experimental protocols for the key studies cited.
GB1908 in a Syngeneic Lung Cancer Model
-
Cell Line: Lewis Lung Carcinoma (LL/2)
-
Animal Model: Syngeneic mice
-
Tumor Induction: Not specified in available abstracts.
-
Treatment: Oral administration of GB1908 at a dose of 30 mg/kg, twice daily (b.i.d.).
-
Efficacy Assessment: Measurement of primary lung tumor growth.
LLS2 in an Ovarian Cancer Xenograft Model
-
Cell Line: SKOV3 (human ovarian adenocarcinoma)
-
Animal Model: Athymic nude mice
-
Tumor Induction: Subcutaneous injection of SKOV3 cells.
-
Treatment Groups:
-
Vehicle control
-
LLS2 alone
-
Paclitaxel alone
-
LLS2 in combination with paclitaxel
-
-
Efficacy Assessment: Monitoring of tumor growth.
Visualizing the Path to Galectin-1 Inhibition
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: General experimental workflow for evaluating the in vivo efficacy of anti-cancer agents.
Caption: Simplified signaling pathway of Galectin-1 in promoting tumor progression.
Discussion and Future Directions
The available data, particularly from the GB1908 study, suggests that potent and selective galectin-1 inhibitors like this compound have the potential to be effective anti-cancer agents. The reduction in tumor growth in a lung cancer model is a significant finding that warrants further investigation. Moreover, the synergistic effects observed with LLS2 in combination with standard chemotherapy highlight a promising avenue for future clinical applications of galectin-1 inhibitors.
To fully validate the in vivo efficacy of this compound, future studies should include:
-
Direct evaluation of this compound in multiple cancer models: Assessing the efficacy of this compound in a range of preclinical models, including xenografts and patient-derived xenografts (PDXs), will be crucial.
-
Combination studies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies and immunotherapies.
-
Pharmacodynamic and biomarker analysis: Identifying and validating biomarkers to monitor the biological activity of this compound in vivo and to potentially select patient populations most likely to respond to treatment.
This comparative guide provides a snapshot of the current understanding of the in vivo efficacy of galectin-1 inhibitors. The promising preclinical data for compounds like GB1908 and LLS2 strongly support the continued development of this compound as a potential novel therapy for cancer.
References
- 1. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Galectin-1 Inhibitor Discovered through One-Bead Two-Compound Library Potentiates the Antitumor Effects of Paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
